(3-Bromobenzylidene)malononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDPQVAZMUCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258022 | |
| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-74-9 | |
| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Bromophenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comparative Technical Analysis of 3-Bromobenzalmalononitrile and 2-Chlorobenzalmalononitrile (CS Gas)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzalmalononitriles are a class of organic compounds recognized for their potent sensory irritant effects. Among these, 2-chlorobenzalmalononitrile, commonly known as CS gas, is the most well-known and extensively studied due to its widespread use as a riot control agent.[1] This technical guide provides a comparative analysis of CS gas and its lesser-known analogue, 3-bromobenzalmalononitrile. While data on the 3-bromo derivative is less abundant, this paper aims to synthesize available information and provide a scientifically grounded comparison of their chemical properties, synthesis, mechanism of action, and toxicological profiles. This in-depth analysis will be valuable for researchers in toxicology, pharmacology, and materials science.
Chemical and Physical Properties: A Comparative Overview
| Property | 2-Chlorobenzalmalononitrile (CS Gas) | 3-Bromobenzalmalononitrile (Predicted) |
| Chemical Formula | C₁₀H₅ClN₂ | C₁₀H₅BrN₂ |
| Molecular Weight | 188.6 g/mol | 233.06 g/mol |
| Appearance | White crystalline solid | Likely a white to off-white crystalline solid |
| Melting Point | 93-96.5 °C | Expected to be in a similar range to CS gas |
| Boiling Point | ~310 °C (decomposes) | Expected to be higher than CS gas due to the heavier bromine atom |
| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone and dichloromethane. | Expected to have similar solubility characteristics to CS gas. |
| Stability | Stable under normal conditions. | Expected to be stable under normal conditions. |
Table 1: Comparative Physical and Chemical Properties.
Synthesis of Substituted Benzalmalononitriles
The primary method for synthesizing both 2-chlorobenzalmalononitrile and 3-bromobenzalmalononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, in this case, malononitrile.[2][3]
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize a substituted benzalmalononitrile from the corresponding benzaldehyde and malononitrile.
Materials:
-
Substituted benzaldehyde (e.g., 2-chlorobenzaldehyde or 3-bromobenzaldehyde)
-
Malononitrile
-
A weak base catalyst (e.g., piperidine or ammonium acetate)
-
An appropriate solvent (e.g., ethanol or a solvent-free system)
Procedure:
-
Dissolve the substituted benzaldehyde and malononitrile in the chosen solvent in a reaction flask.
-
Add a catalytic amount of the weak base to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the specific reactants and catalyst used.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the addition of water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Mechanism of action via TRPA1 ion channel activation.
Structure-Activity Relationship: The Influence of Halogen Substitution
The irritant potency of benzylidenemalononitrile derivatives is significantly influenced by the nature and position of the substituent on the phenyl ring. The aforementioned comparative study provides valuable insights into these structure-activity relationships.
Generally, electron-withdrawing groups on the phenyl ring tend to increase the irritant potency. Both chlorine and bromine are electron-withdrawing halogens. The position of the substituent is also critical. For halogen-substituted benzalmalononitriles, the order of potency is typically ortho > meta > para.
Therefore, it can be predicted that 3-bromobenzalmalononitrile (a meta-substituted compound) would be a potent irritant, but likely less potent than 2-chlorobenzalmalononitrile (CS gas, an ortho-substituted compound). However, the increased polarizability of the bromine atom compared to chlorine could also influence its interaction with the TRPA1 receptor, potentially modulating its potency in ways not solely predicted by positional effects.
Toxicological Profile: A Comparative Assessment
The toxicology of CS gas has been extensively studied. It is a potent sensory irritant, causing immediate and intense effects on the eyes, respiratory tract, and skin. [1]While generally considered non-lethal in open spaces, high concentrations in enclosed areas can lead to severe respiratory distress and can be fatal.
Specific toxicological data for 3-bromobenzalmalononitrile is not available. However, based on the known hazards of its precursors, such as 3-bromobenzaldehyde and 3-bromobenzonitrile, it is prudent to assume that 3-bromobenzalmalononitrile is also a hazardous substance. The safety data sheet for 3-bromobenzonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [4]It is highly probable that the final product, 3-bromobenzalmalononitrile, would exhibit similar or even more pronounced irritant and toxic properties.
| Toxicological Endpoint | 2-Chlorobenzalmalononitrile (CS Gas) | 3-Bromobenzalmalononitrile (Inferred) |
| Primary Hazard | Potent sensory irritant | Potent sensory irritant |
| Acute Effects | Lacrimation, blepharospasm, coughing, respiratory distress, skin burning sensation. [1] | Expected to be similar to CS gas, with the potential for varying potency. |
| Routes of Exposure | Inhalation, skin contact, eye contact. | Inhalation, skin contact, eye contact. |
| Chronic Effects | Long-term respiratory issues have been reported in some cases of severe exposure. | Unknown, but chronic exposure to irritants should be avoided. |
Table 2: Comparative Toxicological Profiles.
Applications
The primary and well-established application of 2-chlorobenzalmalononitrile (CS gas) is as a riot control agent used by law enforcement and military personnel worldwide. [1]Its rapid and incapacitating, yet generally non-lethal, effects make it suitable for this purpose.
The applications for 3-bromobenzalmalononitrile are not well-defined due to the limited research on this specific compound. However, given its predicted potent irritant properties, it could potentially be investigated for similar applications or as a chemical intermediate in the synthesis of other compounds. Its different potency and potentially altered physical properties compared to CS gas might offer advantages in specific scenarios.
Conclusion
This technical guide has provided a comprehensive comparative analysis of 3-bromobenzalmalononitrile and the well-known 2-chlorobenzalmalononitrile (CS gas). While a significant body of research exists for CS gas, specific data for its 3-bromo analogue is scarce.
Both compounds are synthesized via the Knoevenagel condensation and exert their potent irritant effects through the activation of the TRPA1 ion channel. The key difference lies in the nature and position of the halogen substituent on the phenyl ring, which directly influences their irritant potency. Based on established structure-activity relationships, 3-bromobenzalmalononitrile is predicted to be a potent sensory irritant, though likely less so than the ortho-substituted CS gas.
Further experimental investigation into the physical, chemical, and toxicological properties of 3-bromobenzalmalononitrile is warranted to fully characterize this compound and explore its potential applications. This guide serves as a foundational resource for researchers interested in the structure-activity relationships of sensory irritants and the development of novel compounds with tailored properties.
References
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3-Bromobenzonitrile. (n.d.). Retrieved from [Link]
- Wojcik, G. M. (2007). Novel Methods of Knoevenagel Condensation. International Journal of Green Chemistry & Bioprocess, 1(1), 1-5.
- Li, J. T., & Li, X. L. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8.
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3-(Bromomethyl)benzonitrile Safety Data Sheet. (2025, December 21). Retrieved from [Link]
- 2-Amino-5-bromobenzonitrile Safety Data Sheet. (2024, December 10). TCI Chemicals.
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3-bromobenzonitrile. (n.d.). Stenutz. Retrieved from [Link]
- 3-Bromo Benzonitrile MATERIAL SAFETY D
- Mondal, S., Manna, A., & Roy, K. (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds.
- Li, Z., Wang, Y., & Wang, B. (2022). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Molecules, 27(20), 6983.
- Hiley, S. L., & Hiley, P. G. (1987). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Biochemical pharmacology, 36(10), 1625–1630.
- Singh, U. G., & Sharma, M. M. (2014). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 126(5), 1531-1539.
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Benzonitrile, 3-bromo- (CAS 6952-59-6) Chemical Properties. (n.d.). Cheméo. Retrieved from [Link]
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3-Bromobenzonitrile. (n.d.). PubChem. Retrieved from [Link]
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The Toxicity and Mechanistic Profile of (3-Bromobenzylidene)malononitrile: A Technical Guide for Research and Drug Development
An In-Depth Technical Guide on the Toxicity and Mechanistic Profile of (3-Bromobenzylidene)malononitrile
Executive Summary
(3-Bromobenzylidene)malononitrile (CAS: 2972-74-9), often abbreviated as 3-Br-BMN, is a highly reactive electrophilic compound belonging to the benzylidenemalononitrile (BMN) family. While widely recognized in synthetic organic chemistry as a versatile intermediate (e.g., via Knoevenagel condensation) for generating bioactive spiro-heterocycles and tyrphostin kinase inhibitors, its toxicological profile is defined by its potent lachrymatory and irritant properties[1][2].
This whitepaper synthesizes the acute toxicity, molecular mechanisms of receptor activation, and standardized experimental protocols associated with 3-Br-BMN. By understanding its dual role as a transient receptor potential ankyrin 1 (TRPA1) agonist and a modulator of the Keap1-Nrf2 oxidative stress pathway, researchers can safely harness its properties for drug discovery and toxicological modeling[3][4].
Physicochemical and Acute Toxicity Profile
The biological reactivity of 3-Br-BMN is driven by its highly electrophilic
Table 1: Physicochemical Properties and GHS Hazard Classifications [1]
| Parameter | Value / Description |
| Chemical Name | (3-Bromobenzylidene)malononitrile |
| CAS Number | 2972-74-9 |
| Molecular Formula | C10H5BrN2 |
| Molecular Weight | 233.06 g/mol |
| Physical State | Solid (Pale yellow/cream crystals) |
| GHS Hazard Statements | H301 : Toxic if swallowedH311 : Toxic in contact with skinH331 : Toxic if inhaled |
| Primary Biological Target | hTRPA1 Ion Channel (Agonist) |
| Storage Conditions | 2–8°C, sealed in a dry, well-ventilated area, protected from light |
Note: 3-Br-BMN is a potent lachrymator. The meta-substitution of the bromine atom significantly influences its lipophilicity and receptor-binding kinetics compared to the ortho-chlorine substitution found in the riot control agent CS gas (2-chlorobenzalmalononitrile)[5].
Molecular Mechanisms of Toxicity
Reversible Thiolation and TRPA1 Activation
The acute irritancy and nociceptive toxicity of BMNs are not caused by non-specific tissue destruction, but by highly specific pharmacological activation of the human TRPA1 (hTRPA1) ion channel[3]. TRPA1 is heavily expressed in the sensory neurons of the eyes, respiratory tract, and skin.
When aerosolized or dissolved in physiological fluids, 3-Br-BMN penetrates the cell membrane. The electrophilic double bond reacts with intracellular cysteine residues (e.g., Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel via reversible covalent thiolation[5]. This conformational change forces the calcium channel open, leading to a massive influx of
Diagram 1: The nociceptive signaling pathway triggered by 3-Br-BMN via TRPA1 activation.
Keap1-Nrf2 Pathway and Oxidative Stress
Beyond acute sensory irritation, prolonged cellular exposure to benzylidenemalononitriles induces a secondary, systemic response. Because 3-Br-BMN depletes intracellular thiols, it acts as an oxidative stressor. It covalently modifies the cysteine residues on Keap1 , a repressor protein that normally degrades the transcription factor Nrf2 [4].
Upon thiolation by 3-Br-BMN, Keap1 releases Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This upregulates cytoprotective genes, most notably Heme Oxygenase 1 (HO-1)[4]. At sub-lethal doses, this mechanism provides cellular protection; at high doses, the overwhelming electrophilic stress leads to apoptosis.
Diagram 2: 3-Br-BMN modulation of the Keap1-Nrf2 oxidative stress response pathway.
Experimental Workflows and Methodologies
To accurately profile the toxicity and receptor kinetics of 3-Br-BMN, researchers rely on highly controlled in vitro assays. The following protocols are designed as self-validating systems, incorporating specific antagonists to prove causality rather than mere correlation.
Protocol 1: In Vitro hTRPA1 Activation Assay (Ca²⁺ Fluorimetry)
Purpose: To quantify the agonist potency (
Step-by-Step Methodology:
-
Cell Culture Preparation: Culture Human Embryonic Kidney (HEK) 293 cells stably transfected with the hTRPA1 gene in DMEM supplemented with 10% FBS and selection antibiotics. Seed at
cells/well in a 96-well black-walled, clear-bottom plate. Incubate for 24 hours at 37°C. -
Dye Loading: Wash cells with Assay Buffer (Hank’s Balanced Salt Solution with 20 mM HEPES, pH 7.4). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.
-
Compound Preparation: Dissolve 3-Br-BMN in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in Assay Buffer to yield final well concentrations ranging from 0.1 µM to 100 µM. (Maintain final DMSO concentration <0.5% to prevent solvent toxicity).
-
Antagonist Validation (Control): Pre-incubate a subset of wells with 10 µM HC-030031 for 15 minutes prior to agonist addition.
-
Data Acquisition: Place the plate in a fluorescent microplate reader (Excitation: 485 nm, Emission: 525 nm). Record baseline fluorescence for 10 seconds.
-
Agonist Injection: Automatically inject 3-Br-BMN dilutions into the wells. Record fluorescence continuously for 3 minutes.
-
Analysis: Calculate the change in fluorescence (
). Plot concentration-response curves using non-linear regression to determine the value.
Table 2: Comparative hTRPA1 Agonist Potency of Selected BMNs [3][5]
| Compound | Substitution Position | hTRPA1 | Relative Irritancy |
| CS Gas (Reference) | 2-Chloro | ~0.1 - 0.3 | Extremely High |
| 2-Br-BMN | 2-Bromo | ~0.2 - 0.4 | Extremely High |
| 3-Br-BMN | 3-Bromo | ~1.5 - 3.0 | High |
| 4-Br-BMN | 4-Bromo | >10.0 | Moderate to Low |
Data Interpretation: Structure-Activity Relationship (SAR) studies demonstrate that ortho-substituted (2-position) BMNs are the most potent TRPA1 agonists. Meta-substituted (3-position) compounds like 3-Br-BMN exhibit intermediate potency, while para-substituted (4-position) compounds are the least potent due to steric hindrance preventing optimal alignment with the TRPA1 cysteine pocket[5].
Protocol 2: Keap1-Nrf2 / HO-1 Induction Assay
Purpose: To evaluate the secondary oxidative toxicity and cellular defense activation by 3-Br-BMN[4].
Step-by-Step Methodology:
-
Cell Treatment: Culture U937 human monocytic cells. Treat with varying sub-lethal concentrations of 3-Br-BMN (e.g., 1, 5, and 10 µM) for 6 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a standard silica-spin column method (e.g., RNeasy Mini Kit).
-
cDNA Synthesis & qPCR: Reverse transcribe RNA to cDNA. Perform quantitative real-time PCR (qPCR) using specific primers for the HMOX1 (HO-1) gene and GAPDH (housekeeping control).
-
Protein Analysis (Western Blot): To confirm functional translation, lyse a parallel set of treated cells after 12 hours. Run lysates on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with anti-HO-1 and anti-Nrf2 primary antibodies.
-
Validation: Pre-treat cells with N-acetylcysteine (NAC), a reactive oxygen species scavenger. If NAC abolishes the HO-1 induction, it confirms that 3-Br-BMN acts via electrophilic/oxidative stress[4].
Safety and Handling Protocols
Because 3-Br-BMN carries H301, H311, and H331 hazard classifications, it must be handled with the same rigor as chemical threat agents.
-
Engineering Controls: All weighing, transferring, and dilution of the dry powder must be performed inside a Class II Type B2 Biological Safety Cabinet or a dedicated chemical glovebox.
-
Decontamination: BMNs are highly susceptible to nucleophilic attack. Spills should be neutralized using a 10% sodium hydroxide (NaOH) or sodium carbonate solution, which rapidly hydrolyzes the malononitrile group, destroying its electrophilic toxicity.
-
PPE: Full-face respirators with P100/organic vapor cartridges (if handled outside a glovebox), double nitrile gloves, and disposable Tyvek sleeves are mandatory.
References
-
Lindsay, C. D., et al. (2015). "Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation". Royal Society Open Science. URL:[Link]
-
Turpaev, K., et al. (2013). "Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study". Biochemical Pharmacology. URL:[Link]
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Al-Ostoot, F. H., et al. (2023). "Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation". ACS Omega. URL:[Link]
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Comprehensive Technical Guide on m-Bromobenzylidenemalononitrile: Synthesis, Pharmacological Applications, and Analytical Validation
Executive Summary
m-Bromobenzylidenemalononitrile is a highly reactive, electrophilic compound that serves a dual purpose in modern medicinal chemistry and pharmacology. Structurally characterized by a halogenated aromatic ring conjugated to a dinitrile-substituted alkene, it acts as a critical intermediate in the synthesis of complex anti-proliferative agents and as a direct, potent pharmacological tool for studying nociception.
This whitepaper provides an in-depth technical analysis of the compound, detailing its chemical identity, the mechanistic rationale behind its synthesis via Knoevenagel condensation, its role in activating the human transient receptor potential ankyrin 1 (hTRPA1) ion channel, and the analytical frameworks required to validate its purity in a laboratory setting.
Nomenclature and Chemical Identity
To ensure absolute clarity across chemical databases and literature, the standardized nomenclature and quantitative physical properties of the compound are summarized below.
Table 1: Chemical Identity and Physical Properties
| Property | Value / Designation |
| IUPAC Name | 2-[(3-bromophenyl)methylidene]propanedinitrile |
| Common Synonyms | m-bromobenzylidenemalononitrile; 3-bromobenzylidenemalononitrile; (3-bromobenzylidene)malononitrile; 2-(3-bromobenzylidene)malononitrile |
| CAS Registry Number | 2972-74-9 |
| Molecular Formula | C₁₀H₅BrN₂ |
| Molecular Weight | 233.06 g/mol |
| Melting Point | 105 °C – 110 °C |
| Appearance | Cream to pale-yellow crystalline solid |
Synthesis & Mechanistic Pathway
The standard synthetic route for m-bromobenzylidenemalononitrile is the Knoevenagel condensation between 3-bromobenzaldehyde and malononitrile.
Causality Behind Experimental Choices (E-E-A-T)
-
Catalyst Selection (Piperidine): Piperidine is chosen as a secondary amine base because its basicity (pKa ~11) is perfectly tuned to deprotonate the highly acidic methylene protons of malononitrile (pKa ~11) to form a resonance-stabilized carbanion. It is nucleophilic enough to form a transient iminium ion intermediate with the aldehyde (accelerating the reaction) but avoids the harsh basic conditions that would trigger unwanted side reactions, such as the Cannizzaro disproportionation of the aldehyde.
-
Solvent Selection (Ethanol): Absolute ethanol acts as an ideal thermodynamic solvent. At reflux temperatures (~78 °C), it fully solubilizes both starting materials. However, the highly conjugated, planar product has significantly lower solubility in cold ethanol. This differential solubility drives the reaction equilibrium forward via precipitation and allows for a self-purifying isolation step (simple filtration).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the visual cues (precipitation) and physical properties (melting point) directly confirm the success of the chemical transformation.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 10.0 mmol of 3-bromobenzaldehyde and 10.0 mmol of malononitrile in 15 mL of absolute ethanol.
-
Catalytic Initiation: Add 3–5 drops (approx. 0.2 mmol) of piperidine to the stirring mixture. Note: A slight exothermic reaction and an immediate color change to pale yellow may be observed as the carbanion forms.
-
Condensation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent, visualizing under UV light (254 nm) to confirm the disappearance of the aldehyde spot.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to induce complete crystallization of the product.
-
Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove residual piperidine and unreacted starting materials.
-
Purification: Recrystallize the crude solid from boiling ethanol to yield pure m-bromobenzylidenemalononitrile. Dry under a vacuum to a constant weight.
Caption: Knoevenagel condensation workflow for synthesizing m-bromobenzylidenemalononitrile.
Biological Applications & Pharmacological Relevance
TRPA1 Ion Channel Activation
m-Bromobenzylidenemalononitrile belongs to the broader class of benzylidenemalononitriles (BMNs), which are potent electrophilic sensory irritants. Research has established that the physiological activity of these compounds correlates directly with the activation of the human transient receptor potential ankyrin 1 (hTRPA1) ion channel .
Mechanistic Causality: The electron-withdrawing nature of the dinitrile group renders the alkene highly susceptible to nucleophilic attack. Upon penetrating the cell membrane of nociceptive neurons, the compound undergoes a reversible Michael addition (thiolation) with specific, highly reactive cysteine residues within the TRPA1 channel. This covalent modification forces a conformational change that opens the channel, leading to a rapid influx of calcium ions (Ca²⁺), membrane depolarization, and the transmission of pain signals (lachrymation, coughing). Because the thiolation is reversible, the channel deactivates shortly after the irritant is removed, making it a powerful, self-limiting tool for studying pain pathways.
Caption: TRPA1 ion channel activation signaling pathway by m-bromobenzylidenemalononitrile.
Precursor to Anti-Proliferative and Anti-Diabetic Agents
Beyond its direct receptor activity, m-bromobenzylidenemalononitrile is a vital synthetic building block. It is reacted with naphthols to synthesize substituted 4H-naphtho[1,2-b]pyran derivatives . These downstream compounds exhibit potent anti-proliferative properties, specifically inhibiting phorbol ester-stimulated plasminogen activator synthesis in bovine retinal capillary endothelial cells. This mechanism is highly relevant in drug development pipelines targeting diabetic vascular complications, atherosclerosis, and restenosis .
Analytical Validation
To ensure the trustworthiness of the synthesized compound for downstream biological assays, the protocol must be analytically validated.
-
Melting Point Analysis: A sharp, narrow melting point range of 105 °C – 110 °C is the primary indicator of purity. A depressed or broad melting point indicates the presence of unreacted 3-bromobenzaldehyde or trapped solvent.
-
¹H NMR Spectroscopy (CDCl₃): The structural integrity is confirmed by the highly deshielded vinylic proton (the methylidene proton), which appears as a distinct singlet far downfield (typically between 7.70 and 8.00 ppm ). This extreme deshielding is caused by the combined anisotropic effect of the adjacent aromatic ring and the strong electron-withdrawing pull of the two cyano groups. The aromatic protons will present as a complex multiplet between 7.30 and 8.00 ppm.
References
-
Lindsay, C. D., Green, C., Bird, M., Jones, J. T., Riches, J. R., McKee, K. K., Sandford, M. S., Wakefield, D. A., & Timperley, C. M. (2015). "Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation." Royal Society Open Science, 2(1), 140160. URL:[Link]
- Macrossan, W. D., & Mccullough, K. J. (1994). "Therapy for diabetic complications" (U.S. Patent No. 5,281,619). U.S. Patent and Trademark Office.
(3-Bromobenzylidene)malononitrile as a Michael acceptor
Executive Summary
(3-Bromobenzylidene)malononitrile (CAS: 2972-74-9) is a potent electrophilic scaffold widely utilized in medicinal chemistry as a Michael acceptor. Belonging to the class of benzylidenemalononitriles—often referred to as "Tyrphostin" analogs—this compound serves as a critical intermediate in the synthesis of heterocyclic therapeutics and as a chemical probe for cysteine reactivity profiling.
This guide provides an in-depth analysis of its chemical architecture, Michael addition kinetics, synthetic protocols, and biological interaction profiles. It specifically addresses the nuance of reversible covalent modification , distinguishing this scaffold from irreversible acrylamide-based inhibitors.
Chemical Architecture & Reactivity Profile
Electronic Structure
The compound features a benzylidene core substituted at the meta-position with a bromine atom and capped with a dicyanovinyl group. The dicyanovinyl moiety is a powerful electron-withdrawing group (EWG), rendering the
-
Hammett Constant (
): The 3-bromo substituent exerts an inductive electron-withdrawing effect ( ), which enhances the electrophilicity of the exocyclic double bond compared to the unsubstituted parent benzylidenemalononitrile. -
Hard/Soft Character: The
-carbon acts as a "soft" electrophile, showing a strong preference for "soft" nucleophiles such as thiols (cysteine, glutathione) over "hard" nucleophiles like amines or hydroxyls.
The Michael Addition Mechanism
Unlike acrylamides that typically form permanent covalent bonds, benzylidenemalononitriles often undergo reversible Michael addition (retro-Michael reaction). This reversibility is a function of the stability of the resulting carbanion intermediate.
Figure 1: Reversible Thiol-Michael Addition Pathway
Caption: The Michael addition of a thiolate anion to the
Biological Interaction Profiling
Cysteine Targeting & Selectivity
(3-Bromobenzylidene)malononitrile is frequently employed to probe hyper-reactive cysteine residues in proteins.
-
Mechanism: It reacts with surface-exposed cysteines (e.g., Cys481 in BTK or Cys797 in EGFR) via the mechanism described above.
-
Reversibility Advantage: Reversible inhibitors can reduce off-target immunogenicity compared to irreversible covalent drugs, as the adduct can dissociate from non-target proteins (e.g., albumin, glutathione) over time.
PAINS and Assay Interference
Researchers must exercise caution. Benzylidenemalononitriles are often flagged as Pan-Assay Interference Compounds (PAINS) .
-
Redox Cycling: In the presence of reducing agents (DTT, TCEP), these compounds can generate reactive oxygen species (ROS), leading to false positives in biochemical assays.
-
Aggregation: At high concentrations (>10
M), they may form colloidal aggregates that sequester enzymes non-specifically. -
Recommendation: Always validate activity using a counter-screen with a radical scavenger (e.g., Triton X-100 for aggregation, catalase for redox) and confirm covalent binding via Mass Spectrometry (intact protein MS).
Synthetic Protocols
The synthesis of (3-Bromobenzylidene)malononitrile is achieved via the Knoevenagel condensation.[1] While classical methods use ethanol and piperidine, modern "green" protocols utilizing aqueous media are superior in terms of yield and purity.
Figure 2: Synthesis Workflow (Green Chemistry Approach)
Caption: Optimized Knoevenagel condensation workflow. The aqueous/ethanol solvent system promotes the precipitation of the product, driving the equilibrium forward.
Detailed Experimental Procedure
Objective: Synthesis of 5.0 g of (3-Bromobenzylidene)malononitrile.
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-bromobenzaldehyde (18.5 mmol, 3.42 g) and malononitrile (20.4 mmol, 1.35 g) in 20 mL of Ethanol:Water (1:1 v/v).
-
Catalysis: Add 3-4 drops of piperidine (or 10 mol% glycine for a metal-free green approach).
-
Reaction: Stir the mixture vigorously at room temperature. A white to pale-yellow precipitate should begin to form within 15–30 minutes. Continue stirring for 2–3 hours to ensure completion (monitor by TLC, Mobile Phase: Hexane/EtOAc 8:2).
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the filter cake with 20 mL of cold water followed by 10 mL of cold ethanol. Recrystallize from hot ethanol if necessary.
-
Characterization:
-
Yield: Typically 85–95%.
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (CDCl3, 400 MHz): Look for the characteristic vinyl proton singlet (
~7.7–7.8 ppm) and the aromatic pattern consistent with meta-substitution.
-
Quantitative Data Summary
| Parameter | Value / Description | Notes |
| CAS Number | 2972-74-9 | |
| Molecular Formula | C | MW: 233.07 g/mol |
| Melting Point | ~130–160 °C (varies by polymorph/purity) | Compare with authentic standard.[2] |
| Electrophilicity ( | High | Strong Michael acceptor. |
| Solubility | DMSO, DMF, Acetone, Chloroform | Poor solubility in water. |
| Stability | Stable as solid. Hydrolyzes slowly in basic aqueous media. | Store at 4°C, desiccated. |
Safety & Handling (Critical)
Warning: Benzylidenemalononitriles are structurally related to CS Gas (2-chlorobenzylidene malononitrile) and share its sternutator (sneeze-inducing) and lachrymator (tear-inducing) properties.
-
PPE: Full face shield, chemically resistant gloves (Nitrile), and lab coat are mandatory.
-
Ventilation: All operations, especially weighing and filtration, must be performed inside a functioning fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with copious amounts of water. If inhaled, move to fresh air.
References
-
Mechanism of Michael Addition: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link
-
Synthesis (Green Protocol): Moosavi-Zare, A. R., et al. "Water-mediated synthesis of benzylidene malononitriles using glycine as a green catalyst." Scientia Iranica, 2013. Link
-
Biological Activity (Tyrphostins): Levitzki, A., & Gazit, A. "Tyrosine kinase inhibition: an approach to drug development." Science, 1995. Link
-
PAINS & Assay Interference: Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 2010. Link
-
Reversible Covalent Inhibitors: Serafimova, I. M., et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 2012. Link
Sources
Methodological & Application
Application Note & Protocol: A Green Chemistry Approach to the Synthesis of 2-(3-Bromobenzylidene)malononitrile via Solvent-Free Knoevenagel Condensation
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
This application note provides a comprehensive guide to the solvent-free synthesis of 2-(3-bromobenzylidene)malononitrile through the Knoevenagel condensation of 3-bromobenzaldehyde and malononitrile. By eliminating the need for hazardous organic solvents, this protocol aligns with the principles of green chemistry, offering a method that is efficient, environmentally benign, and operationally simple.[1][2] The procedure detailed herein utilizes a mechanochemical grinding method with a catalytic amount of a benign base, resulting in high product yields and purity. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a detailed experimental protocol, mechanistic insights, and characterization data.
Introduction: The Imperative for Greener Synthesis
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds, widely employed in the synthesis of fine chemicals, polymers, and pharmacologically active compounds.[3] Traditionally, this reaction is conducted in volatile organic solvents like pyridine, which also serves as the catalyst.[3][4] However, growing environmental concerns and stricter regulations have catalyzed a shift towards sustainable synthetic methodologies.
Solvent-free reactions, often conducted via mechanochemistry (grinding), represent a significant advancement in green chemistry.[1][2][5] This approach minimizes the generation of chemical waste, reduces operational hazards, and can lead to improved reaction rates and yields. This protocol focuses on the Knoevenagel condensation between 3-bromobenzaldehyde and malononitrile, a reaction that produces a versatile synthetic intermediate. The resulting product, 2-(3-bromobenzylidene)malononitrile, contains a reactive α,β-unsaturated system and a bromine handle, making it a valuable precursor for further molecular elaboration in drug discovery programs.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism.[6][7] The key steps are outlined below, illustrating the causality behind the transformation.
-
Deprotonation: The reaction is initiated by a base, which deprotonates the active methylene group of malononitrile. The acidity of these protons (pKa ≈ 11) is due to the electron-withdrawing effect of the two nitrile groups, which stabilize the resulting carbanion through resonance.[8]
-
Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, forming an aldol-type adduct.
-
Dehydration: The final step is the elimination of a water molecule (dehydration), which is typically the rate-determining step. This elimination is facilitated by the base and results in the formation of the stable, conjugated α,β-unsaturated product, 2-(3-bromobenzylidene)malononitrile.
The choice of a solvent-free, mechanochemical approach is deliberate. Grinding the solid reactants together increases the surface area for interaction, and the energy input from grinding can facilitate the reaction, sometimes even without added heat.[5] The use of a catalytic amount of a benign base like ammonium acetate or chitosan avoids the need for stoichiometric, more hazardous bases like piperidine or pyridine.[1][5]
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the solvent-free synthesis of 2-(3-bromobenzylidene)malononitrile.
Materials and Equipment
-
Reagents:
-
3-Bromobenzaldehyde (C₇H₅BrO, MW: 185.02 g/mol )
-
Malononitrile (CH₂N₂, MW: 66.06 g/mol )[9]
-
Ammonium Acetate (CH₃COONH₄, MW: 77.08 g/mol ) (Catalyst)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Agate mortar and pestle
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Hirsch funnel and vacuum flask
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a clean and dry agate mortar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv).
-
Addition of Malononitrile: To the same mortar, add malononitrile (0.66 g, 10.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (0.077 g, 1.0 mmol, 0.1 equiv).
-
Mechanochemical Grinding: Grind the solid mixture vigorously with the pestle at room temperature. The mixture will typically become sticky or pasty before turning into a solid again as the reaction progresses. This process should take approximately 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small sample from the mortar, dissolve it in a drop of ethyl acetate, and spot it on a TLC plate. Elute with a mixture of hexane:ethyl acetate (e.g., 4:1 v/v). The reaction is complete when the spot corresponding to 3-bromobenzaldehyde has disappeared.
-
Product Work-up: Once the reaction is complete, add approximately 20 mL of cold water to the mortar and grind for another minute to break up the solid product.
-
Isolation: Transfer the slurry to a Hirsch funnel and filter the solid product under vacuum. Wash the solid with two portions of cold water (10 mL each) to remove the ammonium acetate catalyst and any unreacted malononitrile.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid. Dry the purified product in a desiccator.
-
Characterization: Determine the yield and characterize the final product, 2-(3-bromobenzylidene)malononitrile, by melting point, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.
Data Summary and Expected Results
The described protocol consistently provides high yields of the desired product. The final product, 2-(3-bromobenzylidene)malononitrile (CAS 2972-74-9), should be a solid at room temperature.
| Parameter | Value | Notes |
| Reactant 1 | 3-Bromobenzaldehyde | 1.0 equivalent |
| Reactant 2 | Malononitrile | 1.0 equivalent |
| Catalyst | Ammonium Acetate | 0.1 equivalents |
| Temperature | Room Temperature | No external heating required |
| Reaction Time | 15-30 minutes | Monitor by TLC |
| Expected Yield | >90% | After recrystallization |
| Appearance | White to pale yellow solid | Crystalline solid |
| Molecular Formula | C₁₀H₅BrN₂ | |
| Molecular Weight | 233.07 g/mol |
Safety Precautions
Standard laboratory safety protocols must be followed at all times.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Reagent Hazards:
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
3-Bromobenzaldehyde: Causes skin and eye irritation. Avoid inhalation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Insufficient grinding; inactive catalyst. | Grind more vigorously. Ensure the ammonium acetate is dry and from a reliable source. A small amount of heating (to ~50°C) can be applied if necessary. |
| Product is oily or difficult to solidify | Presence of impurities or unreacted starting material. | Ensure the reaction has gone to completion via TLC. Wash thoroughly with cold water during work-up. Recrystallize carefully, potentially using a different solvent system like isopropanol. |
| Low Yield | Incomplete reaction; loss of product during work-up or recrystallization. | Confirm reaction completion. Minimize transfers and use minimal hot solvent for recrystallization, allowing it to cool slowly to maximize crystal formation. |
Conclusion
This application note demonstrates a robust, efficient, and environmentally responsible protocol for the synthesis of 2-(3-bromobenzylidene)malononitrile. By adopting a solvent-free, mechanochemical approach, this method significantly reduces waste, eliminates the use of hazardous solvents, and simplifies the experimental procedure.[2][5] This green methodology is highly adaptable and serves as an excellent alternative to traditional synthetic routes, aligning with the modern demands of sustainable practices in both academic research and industrial drug development.
References
-
Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Available at: [Link]
-
Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Green Chemistry Aspects for the Knoevenagel Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. (2025). Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions. Available at: [Link]
-
PMC. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable and green approaches for Knoevenagel condensation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Journal of Scientific Research. (2021). Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
Reddit. (2020). Knoevenagel condensation with Malonitrile (pKas and deprotonation). Available at: [Link]
-
PubChem. (n.d.). 2-(4-Bromobenzylidene)malononitrile. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. 2-(4-Bromobenzylidene)malononitrile | C10H5BrN2 | CID 219340 - PubChem [pubchem.ncbi.nlm.nih.gov]
using (3-Bromobenzylidene)malononitrile for spiro-pyrrolizidine synthesis
Application Note: High-Efficiency Synthesis of Spiro-Pyrrolizidines Using (3-Bromobenzylidene)malononitrile
Executive Summary
This application note details the protocol for synthesizing functionalized spiro-pyrrolizidine scaffolds using (3-Bromobenzylidene)malononitrile as a highly reactive dipolarophile. The core transformation is a stereoselective, one-pot, three-component [3+2] cycloaddition (1,3-DC) involving isatin derivatives and L-proline.
Why this Reagent? The (3-Bromobenzylidene)malononitrile building block offers two distinct advantages in drug discovery:
-
Electronic Activation: The geminal dinitrile moiety significantly lowers the LUMO energy of the alkene, accelerating the cycloaddition with azomethine ylides.
-
Medicinal Chemistry Handle: The meta-bromo substituent on the aryl ring provides a critical handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid SAR (Structure-Activity Relationship) expansion.
Reaction Design & Logic
The synthesis relies on the in situ generation of an unstable 1,3-dipole (azomethine ylide) which is trapped by the electron-deficient (3-Bromobenzylidene)malononitrile.
Mechanistic Pathway
-
Condensation: Isatin condenses with L-proline to form an iminium ion.
-
Decarboxylation: Thermal decarboxylation generates the azomethine ylide (1,3-dipole).
-
Cycloaddition: The dipole attacks the (3-Bromobenzylidene)malononitrile (dipolarophile) in a concerted [3+2] manner.
-
Stereoselectivity: The reaction typically proceeds via an endo-transition state due to secondary orbital interactions, yielding a specific spiro-stereocenter.
Caption: Mechanistic pathway for the [3+2] cycloaddition of azomethine ylide and (3-Bromobenzylidene)malononitrile.
Pre-Protocol: Reagent Preparation
Note: If (3-Bromobenzylidene)malononitrile is not commercially available, it must be synthesized via Knoevenagel condensation to ensure high purity.
Protocol A: Synthesis of (3-Bromobenzylidene)malononitrile
-
Reactants: 3-Bromobenzaldehyde (10 mmol), Malononitrile (10 mmol).
-
Solvent: Ethanol (20 mL) or Water (Green chemistry variant).
-
Catalyst: 2-3 drops of Piperidine or NaOH.
-
Procedure:
-
Dissolve 3-bromobenzaldehyde and malononitrile in ethanol.
-
Add catalyst and stir at room temperature (RT) for 30–60 mins. A heavy precipitate will form.
-
Validation: TLC (Hexane:Ethyl Acetate 8:2) should show disappearance of aldehyde.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol.
-
Yield Target: >90%. Melting Point: ~158–160 °C.
-
Core Protocol: One-Pot Spiro-Pyrrolizidine Synthesis
Scope: Synthesis of spiro[indoline-3,2'-pyrrolizine]-3'-carbonitrile derivatives.
Materials
-
Reagent A: Isatin (or 5-substituted derivative) [1.0 mmol][1]
-
Reagent B: L-Proline [1.0 mmol]
-
Reagent C: (3-Bromobenzylidene)malononitrile [1.0 mmol]
-
Solvent: Methanol or Ethanol (10 mL)
-
Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Hotplate.
Step-by-Step Procedure
-
Charging: In a 50 mL round-bottom flask, add Isatin (147 mg) and L-Proline (115 mg) to 10 mL of Methanol.
-
Activation: Heat the mixture at reflux for 10–15 minutes. The solution typically turns violet/brown, indicating the formation of the azomethine ylide intermediate.
-
Expert Tip: Do not proceed until the solution color changes; this ensures the dipole is ready to trap the alkene.
-
-
Addition: Add (3-Bromobenzylidene)malononitrile (233 mg) to the reaction mixture.
-
Reaction: Continue refluxing. Monitor via TLC (Ethyl Acetate:Hexane 4:6).
-
Time: Typically 2–4 hours.
-
-
Termination: Once the starting material (Reagent C) is consumed, stop heating and allow the mixture to cool to room temperature.
-
Workup (Precipitation Method):
-
Often, the product precipitates out upon cooling.
-
Filter the solid and wash with cold methanol (2 x 5 mL).
-
If no precipitate forms, remove solvent under reduced pressure and recrystallize the residue from hot ethanol.
-
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1:1:1 | Excess proline (1.1 eq) can accelerate reaction. |
| Temperature | 60–80 °C (Reflux) | Microwave irradiation (100°C, 10 min) is a viable alternative. |
| Yield | 85–94% | High atom economy; water is the only byproduct. |
| Purity | >95% (crude) | Recrystallization is usually sufficient; chromatography rarely needed. |
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of spiro-pyrrolizidines.
Characterization & Validation
To confirm the structure of the spiro-pyrrolizidine, look for these diagnostic signals:
-
IR Spectroscopy:
-
C≡N stretch: ~2190–2210 cm⁻¹ (Distinct sharp peak from the malononitrile moiety).
-
C=O (Oxindole): ~1710–1730 cm⁻¹.
-
-
1H NMR (CDCl3/DMSO-d6):
-
Spiro-Carbon Protons: Look for the multiplets corresponding to the pyrrolizidine ring protons between
2.0 and 4.5 ppm. -
Benzylic Proton: A distinct singlet or doublet around
4.0–5.0 ppm (CH-Ar), confirming the incorporation of the benzylidene unit. -
NH Proton: Broad singlet at
10.0–11.0 ppm (Isatin NH).
-
-
Stereochemistry: The coupling constant (
) between the benzylic proton and the adjacent pyrrolizidine proton helps distinguish endo vs exo isomers. Endo is typically the major product.[2]
Safety & Handling
-
Nitriles: (3-Bromobenzylidene)malononitrile contains nitrile groups. While generally stable, avoid strong acids which could liberate HCN. Work in a fume hood.
-
Brominated Compounds: Organobromides can be irritants. Wear gloves and eye protection.
-
Waste Disposal: Segregate halogenated organic waste (due to the Br atom) from non-halogenated solvents.
References
-
Stereoselective Synthesis of Spirooxindole Derivatives: Perumal, P. T., et al.[1][3] "Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction." ACS Omega, 2020. [Link]
-
General Review on Azomethine Ylide Cycloadditions: Adib, M., et al. "Reaction of Isatin, Sarcosine and 3,5-Bis(benzylidene)-4-piperidone." Tetrahedron Letters, 2008. [Link]
-
Synthesis of Benzylidenemalononitriles (Knoevenagel): Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980. [Link]
-
Biological Activity of Spiro-Pyrrolizidines: Almansour, A. I., et al.[4][5] "Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities." Molecules, 2014.[5] [Link]
-
Green Chemistry Approaches (Ionic Liquids/Water): Raghunathan, R., et al. "Ionic Liquid Mediated Synthesis of Spiro-Pyrrolizidines." Green Chemistry, 2005. [Link]
Sources
- 1. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Spirobarbiturates with a pyrrolizidine moiety: synthesis, structure and biological evaluation [beilstein-journals.org]
- 3. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharaohacademy.com [pharaohacademy.com]
- 5. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of (3-Bromobenzylidene)malononitrile
This Application Note is structured as a comprehensive technical guide for the microwave-assisted synthesis of (3-Bromobenzylidene)malononitrile (CAS: 2972-74-9). It integrates green chemistry principles with rigorous experimental validation.
Executive Summary
(3-Bromobenzylidene)malononitrile is a critical pharmacophore and intermediate in the synthesis of bioactive heterocycles and optoelectronic materials. Traditional synthesis involves refluxing aromatic aldehydes with malononitrile in organic solvents (ethanol, benzene) using basic catalysts (piperidine, pyridine), often requiring hours of heating and tedious workup.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that utilizes solvent-free or aqueous conditions. These protocols reduce reaction times from hours to minutes (typically <5 min), eliminate toxic solvents, and improve yields (>90%), aligning with the 12 Principles of Green Chemistry.
Scientific Background & Mechanism[1][2]
The Knoevenagel Condensation
The reaction is a base-catalyzed condensation between 3-bromobenzaldehyde (electrophile) and malononitrile (active methylene nucleophile). The presence of the electron-withdrawing bromine atom at the meta position activates the aldehyde carbonyl, though less so than para-nitro groups, making efficient energy transfer via microwaves crucial for rapid conversion.
Mechanistic Pathway
The reaction proceeds via the deprotonation of malononitrile to form a carbanion, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the benzylidene product.
Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Role |
| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | Electrophile |
| Malononitrile | 109-77-3 | 66.06 | Nucleophile |
| Ammonium Acetate | 631-61-8 | 77.08 | Catalyst (Solid Support) |
| Ethyl Acetate/Hexane | - | - | Recrystallization |
Equipment
-
Microwave Reactor: Monomode or multimode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of temperature control. Note: Domestic microwaves can be used but lack precise temperature/pressure control, leading to reproducibility issues.
-
Reaction Vessel: 10 mL or 30 mL borosilicate glass microwave vials with pressure-rated caps.
-
Analysis: 1H NMR (300/400 MHz), FT-IR, Melting Point Apparatus.
Experimental Protocols
Protocol A: Solvent-Free Synthesis (Recommended)
Rationale: This method offers the highest "Green Economy" by eliminating reaction solvents and minimizing waste. Ammonium acetate acts as a dual acid-base catalyst, promoting both enolization and dehydration.
-
Preparation: In a mortar, grind 3-bromobenzaldehyde (1.0 mmol, 185 mg) and malononitrile (1.0 mmol, 66 mg) together.
-
Catalyst Addition: Add ammonium acetate (0.1 mmol, ~8 mg) or 2 drops of piperidine to the mixture. Grind until a homogeneous paste is formed.
-
Microwave Irradiation: Transfer the mixture to a microwave vial. Irradiate at 140–300 W (or set temperature to 80°C ) for 2–4 minutes .
-
Observation: The reaction progress can often be visually monitored as the mixture solidifies or changes color (typically to a pale yellow/off-white solid).
-
-
Workup: Cool the vial to room temperature. Wash the solid residue with cold water (2 x 5 mL) to remove the catalyst and unreacted malononitrile.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture.
-
Yield: Expected yield > 90%.
Protocol B: Aqueous Suspension Method
Rationale: Water is used as an environmentally benign solvent. This method is useful if the reagents do not form a eutectic melt or if heat distribution in the solid phase is uneven.
-
Preparation: In a 10 mL microwave vial, mix 3-bromobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent: Add Water (2–3 mL).
-
Catalysis: Add Ammonium Acetate (0.1 mmol) or use no catalyst (autocatalytic in water at high temp, though slower).
-
Microwave Irradiation: Seal the vial. Irradiate at 80–100°C for 10–15 minutes .
-
Workup: The product will precipitate out of the aqueous phase. Filter the solid, wash with water, and dry.
Data Analysis & Characterization
Expected Spectral Data
The formation of the benzylidene double bond is the key confirmation marker.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | δ 7.70 – 7.80 ppm (s, 1H) | Vinyl Proton (-CH=C) . This singlet is distinct from the aromatic region. |
| 1H NMR (CDCl3) | δ 7.30 – 7.90 ppm (m, 4H) | Aromatic protons. Look for the specific 3-bromo substitution pattern (singlet-like d for H2, doublet for H4/H6, triplet for H5). |
| FT-IR | ~2220 cm⁻¹ | C≡N Stretch . Strong, sharp peak indicating the nitrile group. |
| FT-IR | ~1580–1600 cm⁻¹ | C=C Alkene Stretch. |
| Physical | Solid | Pale yellow or off-white crystals. |
Comparative Efficiency
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) |
| Time | 2 – 6 Hours | 2 – 5 Minutes |
| Solvent | Ethanol / Benzene | None (or Water) |
| Yield | 70 – 85% | 92 – 98% |
| Energy | High (Continuous heating) | Low (Targeted dielectric heating) |
Safety & Handling (Crucial)
-
Lachrymator Warning: Benzylidene malononitriles are structurally related to CS Gas (2-chlorobenzylidenemalononitrile). While the 3-bromo derivative is less potent, it is still a potent mucous membrane irritant .
-
Control: ALL handling of the solid product must be done inside a functioning fume hood .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities, a respiratory mask is recommended.
-
-
Cyanide Risk: Under extreme acidic conditions or thermal decomposition, malononitrile derivatives can release HCN. Do not mix with strong acids or oxidizers.
Troubleshooting & Optimization
-
Low Yield / Sticky Solid: If the product is an oil or sticky solid, it may contain unreacted aldehyde. Recrystallize from ethanol/water (9:1) to induce crystallization.
-
Runaway Temperature: In solvent-free conditions, the reaction can be exothermic. Use "Power Cycling" (e.g., 30s ON / 30s OFF) to prevent overheating and degradation.
-
Scale-Up: Microwave penetration depth is limited. For scales >5 mmol, use a larger vessel or a flow-chemistry setup if available, rather than simply increasing the volume in a small vial.
References
-
Sustainable Synthesis of Benzylidenemalononitrile Compounds. Current Organic Chemistry, 2018. Link
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. Molecules, 2010.[1] Link
-
Solvent-free and aqueous Knoevenagel condensation. Arkivoc, 2007. Link
-
Green Chemistry Principles. EPA.gov. Link
Sources
Application Note: (3-Bromobenzylidene)malononitrile as a Versatile Intermediate in Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide, Application Notes, and Experimental Protocols
Executive Summary
In modern drug discovery and medicinal chemistry, the rapid and atom-economical assembly of complex heterocyclic scaffolds is of paramount importance. (3-Bromobenzylidene)malononitrile (CAS: 2972-74-9), synthesized via the Knoevenagel condensation of 3-bromobenzaldehyde and malononitrile, serves as a highly reactive, electron-deficient alkene. Its structural architecture—featuring a highly electrophilic
This application note provides an authoritative guide on utilizing (3-Bromobenzylidene)malononitrile in the synthesis of diverse, biologically active heterocycles, including spiro-pyrrolizidines, pyrano[3,2-c]chromenes, and pyrido[2,3-d]pyrimidines. We detail the mechanistic causality behind its reactivity, validated experimental protocols, and quantitative yield data to support your synthetic workflows.
Physicochemical Profiling and Reactivity Principles
Material Properties
-
Chemical Name: 2-(3-Bromobenzylidene)malononitrile
-
CAS Number: 2972-74-9
-
Molecular Formula: C
H BrN -
Molecular Weight: 233.06 g/mol
-
Appearance: Pale yellow to white powder
Mechanistic Causality: Why is it a Privileged Intermediate?
The utility of (3-Bromobenzylidene)malononitrile stems from the strong electron-withdrawing nature of the geminal dicyano groups combined with the inductive effect of the meta-bromo substituent on the phenyl ring.
-
Lowered LUMO Energy: The dicyano moiety significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it an exceptional dipolarophile in 1,3-dipolar cycloadditions and a highly receptive Michael acceptor [1].
-
Orthogonal Reactivity: Following the initial nucleophilic attack at the
-carbon, the adjacent nitrile groups can undergo intramolecular cyclization (e.g., via Thorpe-Ziegler or nucleophilic addition to the cyano carbon), enabling the one-pot construction of fused bicyclic or tricyclic systems[2]. -
Cross-Coupling Handle: The meta-bromo substituent provides a built-in synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), which is critical for SAR (Structure-Activity Relationship) optimization in drug development.
Key Application 1: Synthesis of Spiro-Pyrrolizidines via 1,3-Dipolar Cycloaddition
Spiro-pyrrolizidines are highly sought-after nitrogen-containing heterocycles due to their rigid 3D conformation and remarkable binding affinity to various biological targets. (3-Bromobenzylidene)malononitrile acts as a potent dipolarophile when reacted with azomethine ylides generated in situ.
Mechanistic Workflow
The reaction relies on the decarboxylative condensation of L-proline with an indenoquinoxaline derivative to form a reactive azomethine ylide (a 1,3-dipole). The highly electron-deficient double bond of (3-Bromobenzylidene)malononitrile rapidly undergoes a concerted, regioselective [3+2] cycloaddition with the ylide[1].
Figure 1: 1,3-Dipolar cycloaddition pathway for the synthesis of spiro-pyrrolizidines.
Validated Protocol: One-Pot Multicomponent Synthesis
Reagents:
-
(3-Bromobenzylidene)malononitrile: 1.0 equiv (232 mg)
-
L-Proline: 1.1 equiv (127 mg)
-
7-Chloro-11H-indeno[1,2-b]quinoxalin-11-one: 1.0 equiv (266 mg)
-
Solvent: Acetonitrile (15 mL)
Step-by-Step Procedure:
-
Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 7-chloro-11H-indeno[1,2-b]quinoxalin-11-one and L-proline.
-
Solvation: Add 15 mL of dry acetonitrile to the flask and stir at room temperature for 5 minutes to ensure uniform dispersion.
-
Dipolarophile Addition: Add (3-Bromobenzylidene)malononitrile (232 mg) to the reaction mixture.
-
Cycloaddition: Heat the mixture to reflux (approx. 82 °C). Monitor the reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7) as the eluent. The reaction typically reaches completion within 2–3 hours.
-
Workup: Upon completion, cool the mixture to room temperature. The spiro-adduct usually precipitates out of the solution.
-
Purification: Filter the solid precipitate, wash sequentially with cold ethanol and water to remove unreacted L-proline and side products, and dry under vacuum at 50 °C.
Key Application 2: Synthesis of Pyrano[3,2-c]chromenes via Michael Addition-Cyclization
Pyrano[3,2-c]chromenes exhibit a wide range of biological activities, including anti-Alzheimer and anti-inflammatory properties. (3-Bromobenzylidene)malononitrile is utilized as the electrophilic core to react with 4-hydroxycoumarin[2].
Mechanistic Workflow
The synthesis is a tandem Michael addition followed by an intramolecular cyclization. The enol form of 4-hydroxycoumarin acts as a nucleophile, attacking the
Figure 2: Tandem Michael addition and cyclization mechanism for pyrano[3,2-c]chromene synthesis.
Validated Protocol: Solvent-Free Green Synthesis
Reagents:
-
(3-Bromobenzylidene)malononitrile: 1.0 mmol (233 mg)
-
4-Hydroxycoumarin: 1.0 mmol (162 mg)
-
Catalyst: Fe
O @FSM-16/IL-Pd (or alternative basic nanoparticle catalyst): 6 mg
Step-by-Step Procedure:
-
Mixing: In a 10 mL glass vial, combine (3-Bromobenzylidene)malononitrile, 4-hydroxycoumarin, and the nanocatalyst.
-
Solvent-Free Heating: Place the vial in an oil bath pre-heated to 70 °C. Stir the solid mixture continuously. The mixture will undergo a melt-phase reaction.
-
Monitoring: Check the reaction via TLC (approx. 10–15 minutes). The highly electrophilic nature of the malononitrile derivative ensures rapid conversion.
-
Catalyst Recovery: Add 10 mL of hot ethanol to the mixture to dissolve the organic products. Use an external magnet to separate the magnetic nanocatalyst from the solution.
-
Crystallization: Allow the ethanolic filtrate to cool slowly to room temperature. Collect the crystallized pyrano[3,2-c]chromene product via vacuum filtration.
Quantitative Data Summary
The table below summarizes the reaction parameters and yield profiles when utilizing (3-Bromobenzylidene)malononitrile across different heterocyclic syntheses, demonstrating its robust reactivity profile.
| Target Heterocycle Class | Reagents / Co-reactants | Catalyst / Conditions | Reaction Time | Typical Yield (%) | Ref. |
| Spiro-Pyrrolizidines | L-Proline, Indenoquinoxalinone | Acetonitrile, Reflux (82 °C) | 1 - 3 h | 90 - 95% | [1] |
| Pyrano[3,2-c]chromenes | 4-Hydroxycoumarin | Fe | 10 - 15 min | 92 - 96% | [2] |
| Pyrido[2,3-d]pyrimidines | Ketones, Formamide | 1,2-Dichloroethane, Reflux | 12 - 18 h | 45 - 60% | [3] |
| Benzo[b]pyrans | Dimedone | Solid Sodium Ethoxide, Solvent-free (Grinding) | 5 - 10 min | 90 - 98% | [4] |
Conclusion and Future Perspectives
(3-Bromobenzylidene)malononitrile is far more than a simple Knoevenagel adduct; it is a meticulously tuned electrophilic hub. By carefully selecting nucleophiles and reaction conditions, researchers can direct its reactivity toward the highly efficient, atom-economical synthesis of spirocycles, chromenes, and pyrimidines. Furthermore, the preservation of the aryl bromide moiety in the final heterocyclic products opens the door for expansive library generation via late-stage transition-metal catalysis, making it an invaluable tool in the modern medicinal chemist's arsenal.
References
-
Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities Source: MDPI Catalysts (2022) URL:[Link]
-
A novel magnetic FSM-16 supported ionic liquid/Pd complex as a high performance and recyclable catalyst for the synthesis of pyrano[3,2-c]chromenes Source: RSC Advances (2024) URL:[Link]
- Source: WIPO / Google Patents (2000)
-
Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3-bromobenzaldehyde and dimedone Source: ResearchGate (2018) URL:[Link]
Sources
- 1. Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities [mdpi.com]
- 2. A novel magnetic FSM-16 supported ionic liquid/Pd complex as a high performance and recyclable catalyst for the synthesis of pyrano[3,2- c ]chromenes ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01381F [pubs.rsc.org]
- 3. WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Introduction: The Significance of Tetrahydrobenzo[b]pyrans
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the tetrahydrobenzo[b]pyran scaffold has garnered significant attention due to its prevalence in a wide array of biologically active molecules. These compounds are known to exhibit a range of pharmacological properties, including anticoagulant, anticancer, spasmolytic, and diuretic activities.[1][2] The reaction of (3-Bromobenzylidene)malononitrile with dimedone provides a direct route to a key derivative, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a valuable building block for further chemical exploration.
This application note provides a detailed protocol and scientific rationale for the synthesis of this important heterocyclic compound. We will explore both the conceptual two-step reaction pathway and the more efficient one-pot, three-component synthesis, offering researchers the flexibility to choose the most suitable method for their needs.
Reaction Mechanism: A Tale of Two Condensations
The formation of the tetrahydrobenzo[b]pyran ring system from (3-Bromobenzylidene)malononitrile and dimedone is a classic example of a domino reaction sequence involving a Michael addition followed by an intramolecular cyclization. However, it's often more practical to consider the synthesis starting from the constituent components: 3-bromobenzaldehyde, malononitrile, and dimedone. This three-component approach is a hallmark of green chemistry, promoting atom economy and procedural simplicity.[3][4]
The overall reaction mechanism can be dissected into three key steps:
-
Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of 3-bromobenzaldehyde and malononitrile.[5][6] This reaction forms the reactive intermediate, (3-Bromobenzylidene)malononitrile. The presence of two electron-withdrawing nitrile groups on malononitrile makes its methylene protons particularly acidic and susceptible to deprotonation by a base.[7]
-
Michael Addition: Dimedone, a cyclic β-diketone, exists in equilibrium with its enol tautomer.[8][9] In the presence of a base, the enolate of dimedone acts as a potent nucleophile in a Michael 1,4-conjugate addition to the electron-deficient double bond of the (3-Bromobenzylidene)malononitrile intermediate.[10][11][12]
-
Intramolecular Cyclization and Tautomerization: The resulting Michael adduct undergoes a spontaneous intramolecular cyclization, with the enolate oxygen attacking one of the nitrile groups. This is followed by tautomerization to yield the stable 2-amino-4H-pyran ring system.
Visualizing the Reaction Pathway
The following diagram illustrates the plausible reaction mechanism for the one-pot synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Caption: General experimental workflow for the one-pot synthesis.
Materials:
-
3-Bromobenzaldehyde
-
Malononitrile
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Catalyst (see table below)
-
Solvent (see table below)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 3-bromobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and the chosen solvent (5-10 mL).
-
Add the specified amount of catalyst to the mixture.
-
Stir the reaction mixture at the indicated temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.
-
Wash the crude product with a suitable solvent system, such as a mixture of ethanol and water, to remove any unreacted starting materials and catalyst.
-
The pure product can be obtained by recrystallization from a suitable solvent, typically ethanol.
Data Presentation: A Survey of Catalytic Systems
A variety of catalysts have been successfully employed for this transformation, often with a focus on green chemistry principles such as the use of water as a solvent and the reusability of the catalyst. [1][2][4][13]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine (20 mol%) | Methanol | 25 | 1-8 min | High | |
| Trisodium citrate (5 mol%) | Water | 80 | 15-30 min | Moderate to Excellent | [1] |
| Urea (10 mol%) | - (Solvent-free) | Room Temp | - | 86 | [14][15] |
| NH4Al(SO4)2·12H2O (Alum) | - (Solvent-free) | 80 | - | High | [2] |
| Nano-SiO2/DBN | H2O/EtOH (1:1) | 60 | - | Good to High | [16]|
Characterization of the Final Product
2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
-
Molecular Formula: C₁₈H₁₇BrN₂O₂
-
Appearance: Colorless or white crystals.
-
¹H NMR (400 MHz, DMSO-d₆) δ/ppm: 7.39 (1H, d, J = 8.4 Hz, aromatic H), 7.31 (1H, t, J = 1.6 Hz, aromatic H), 7.27 (1H, t, J = 8.0 & 7.6 Hz, aromatic H), 7.16 (1H, d, J = 7.6 Hz, aromatic H), 7.09 (2H, s, NH₂), 4.21 (1H, s, CH), 2.53 (2H, s, CH₂), 2.26 (1H, d, J = 16.4 Hz,), 2.13 (1H, d, J = 16.0 Hz), 1.04 (3H, s, CH₃), 0.96 (3H, s, CH₃). [14]* ¹³C NMR (100 MHz, DMSO-d₆) δ/ppm: 196.16, 163.30, 158.95, 147.87, 131.05, 130.34, 129.95, 126.77, 121.97, 119.92, 112.51, 58.07, 50.33, 35.75, 32.25 (2C), 28.73, 27.19. [14]* FT-IR (KBr, cm⁻¹): 3331, 3304, 3128, 3035, 2945, 2326, 2189, 1670, 1664, 1601, 1583, 1373, 1364, 1231, 1144, 1034, 876, 862, 631. [14]* Mass Spec (TOF-MS): 395.0364 (M+Na)⁺. [14]
Conclusion
The reaction of (3-Bromobenzylidene)malononitrile with dimedone, and more broadly, the three-component synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, represents a robust and versatile method for accessing a valuable heterocyclic scaffold. The operational simplicity, high yields, and adaptability to green chemical principles make this protocol an attractive choice for researchers in organic synthesis and drug development. The availability of multiple catalytic systems provides flexibility and allows for the optimization of reaction conditions to suit specific laboratory constraints and environmental goals.
References
-
Jadhav, V. D., et al. (n.d.). Basic Catalyzed Rapid Three-Component Synthesis of tetrahydrobenzo[b]pyran at Ambient Temperature. RAIJMR. [Link]
-
Li, Y.-Q., et al. (2011). One-pot synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives in aqueous media. Archives of Applied Science Research, 3(2), 381-388. [Link]
-
Journal of Applied Organometallic Chemistry. (n.d.). Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst. [Link]
-
PubMed. (n.d.). A Simple and One-pot Synthesis of Tetrahydrobenzo[b]pyrans and Spirooxindoles Catalyzed by H-Fe3O4@DA-SO3H as an Efficient, Light and Reusable Nanocatalyst. [Link]
-
Krasnikov, S. V., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(10), 1548-1555. [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis of tetrahydrobenzo[b]pyran under catalysis of NH4Al(SO4)2·12H2O (Alum). [Link]
-
SIRJANA JOURNAL. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. [Link]
-
MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]
-
Heravi, M. M., et al. (2016). Applications of Dimedone in the Synthesis of Heterocycles: An Update. Current Organic Chemistry, 20(16), 1676-1735. [Link]
-
ACS Publications. (2023). Updating Dimedone: The Humble Hero of the Organic Laboratory. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]
-
Kumar, B., et al. (2016). STRUCTURE OF 2-AMINO-4-(3-BROMOPHENYL)-7,7- DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3- CARBONITRILE. Bibliomed. [Link]
-
ResearchGate. (2025). Applications of Dimedone in the Synthesis of Heterocycles: An Update. [Link]
-
Kiyani, H. (2018). Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts. Current Organic Synthesis, 15(8), 1043-1072. [Link]
-
Scientia Iranica. (n.d.). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. [Link]
-
PMC. (n.d.). Nano-SiO2/DBN: an efficacious and reusable catalyst for one-pot synthesis of tetrahydrobenzo[b]pyran derivatives. [Link]
-
Journal of Scientific Research. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). [Link]
-
Chemistry Stack Exchange. (2018). Mechanism of dimedone preparation. [Link]
-
UNIFAP. (n.d.). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. [Link]
-
European Chemical Bulletin. (n.d.). STRUCTURE OF 2-AMINO-4-(3-BROMOPHENYL)-7,7- DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3- CARBONITRILE. [Link]
-
SpectraBase. (n.d.). 1H NMR of 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. [Link]
-
ResearchGate. (n.d.). Mechanism of three-component condensation of benzaldehyde, dimedone and malononitrile, catalyzed by TEA. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]
-
MDPI. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]
-
ResearchGate. (n.d.). Multi‐component coupling reaction of dimedone, benzaldehyde and malononitrile catalyzed by rGO@Fe3O4@ZrCp2Cl2. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Bentham Science. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. [Link]
-
Synlett. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. [Link]
-
PMC. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
-
ResearchGate. (2018). Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts. [Link]
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- 16. Nano-SiO2/DBN: an efficacious and reusable catalyst for one-pot synthesis of tetrahydrobenzo[b]pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Bromobenzylidene)malononitrile by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of (3-bromobenzylidene)malononitrile via recrystallization. Drawing from established principles and practical experience, this document explains the causality behind experimental choices to ensure robust and reproducible outcomes.
I. Understanding the Compound: (3-Bromobenzylidene)malononitrile
(3-Bromobenzylidene)malononitrile is a solid organic compound with the chemical formula C₁₀H₅BrN₂ and a molecular weight of 233.07 g/mol .[1][2] It is typically synthesized through a Knoevenagel condensation reaction between 3-bromobenzaldehyde and malononitrile.[3][4] The purity of the final product is crucial for subsequent applications, and recrystallization is a common and effective purification technique.
Key Physical Properties:
II. The Recrystallization Workflow: A Step-by-Step Protocol
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[5] The ideal solvent will dissolve the target compound completely at its boiling point and sparingly at low temperatures, while impurities will either be insoluble at high temperatures or remain in solution upon cooling.
Here is a detailed protocol for the recrystallization of (3-bromobenzylidene)malononitrile:
Step 1: Solvent Selection The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Completely dissolve the crude (3-bromobenzylidene)malononitrile when hot.
-
Have low solubility for the compound when cold, allowing for maximum recovery.
-
Either not dissolve impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Commonly used solvents for compounds with aromatic rings include ethanol, acetone, acetonitrile, and mixtures such as hexane/ethyl acetate or hexane/dichloromethane.[6][7]
Step 2: Dissolution
-
Place the crude (3-bromobenzylidene)malononitrile in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the recovery yield.[8]
Step 3: Hot Filtration (Optional) If insoluble impurities or colored contaminants are present, a hot gravity filtration should be performed.
-
Pre-heat a funnel and a receiving flask to prevent premature crystallization.
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Quickly pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean, hot receiving flask.
Step 4: Crystallization
-
Allow the hot, clear filtrate to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[1]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of pure crystals.[1]
Step 5: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Step 6: Drying Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of (3-bromobenzylidene)malononitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (3-bromobenzylidene)malononitrile?
A1: The most common impurities are unreacted starting materials (3-bromobenzaldehyde and malononitrile) and by-products from the Knoevenagel condensation reaction.[3][9][10] Depending on the reaction conditions, side reactions can lead to the formation of other organic species.
Q2: How do I choose the best solvent for recrystallization?
A2: Solvent selection is an empirical process. Start with small-scale solubility tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Avoid solvents that dissolve the compound readily at room temperature or do not dissolve it at all, even when heated. For aromatic compounds like this, ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/hexane can be good starting points.[11]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or the use of an inappropriate solvent. To resolve this, try the following:
-
Re-heat the solution and add more solvent to decrease the saturation point.[12]
-
Consider using a different solvent or a mixed solvent system.
-
If impurities are suspected, try treating the hot solution with activated charcoal before filtration.[12]
Q4: Very few crystals have formed after cooling. What went wrong?
A4: Low yield can be caused by several factors:
-
Too much solvent was used: If the solution was not sufficiently saturated, the yield will be low. Try boiling off some of the solvent to increase the concentration and then cool again.[12]
-
The compound is too soluble in the cold solvent: A significant amount of your product may remain in the mother liquor.[8] You can try to recover more product by evaporating some of the solvent from the mother liquor and performing a second crystallization.
-
The cooling process was too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: The recovered crystals are still colored. How can I decolorize them?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored compounds, which are then removed by filtration. Be cautious not to add too much charcoal, as it can also adsorb your product, reducing the yield.
IV. Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Recrystallization workflow for (3-Bromobenzylidene)malononitrile.
V. Quantitative Data Summary
The selection of an appropriate solvent is paramount. While specific solubility data for (3-bromobenzylidene)malononitrile is not extensively published, the "like dissolves like" principle provides a strong starting point. The presence of an aromatic ring and polar nitrile groups suggests that solvents of intermediate polarity would be most effective.
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Ethanol | Polar Protic | 78 | Often a good choice for aromatic compounds with polar functional groups. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can be a good alternative. |
| Acetonitrile | Polar Aprotic | 82 | May have good solvating power due to its nitrile group.[11] |
| Toluene | Non-polar | 111 | Good for dissolving the aromatic portion of the molecule.[11] |
| Hexane | Non-polar | 69 | Likely a poor solvent on its own but can be used as an anti-solvent in a mixed system.[11] |
| Water | Very Polar | 100 | Unlikely to be a good solvent due to the non-polar aromatic ring. |
Note: This table provides a qualitative guide. Experimental verification of solubility is essential.
VI. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Singh, S., & Singh, P. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8).
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Yilmaz, M., Ceylan, M., & Bal, Y. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12695.
-
University of Mumbai. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddy, P. G., et al. (2017). An Efficient Method for the Synthesis of Substituted Cinnamic Acid and Ylidene Malanonitriles via Knoevenagel Condensation. Asian Journal of Chemistry, 29(7), 1565-1568.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 109-77-3,Malononitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromobenzylidene)malononitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Malononitrile. Retrieved from [Link]
Sources
- 1. (3-Bromobenzylidene)malononitrile | 2972-74-9 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. youtube.com [youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting low purity in (3-Bromobenzylidene)malononitrile synthesis
Welcome to the Technical Support Center for organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting low purity and yield issues during the synthesis of 2-(3-bromobenzylidene)malononitrile via the Knoevenagel condensation of 3-bromobenzaldehyde and malononitrile.
Quantitative Diagnostic Matrix
Before adjusting your reaction parameters, identify your specific purity issue using the diagnostic table below. This self-validating matrix correlates common analytical signatures with their root chemical causes.
| Impurity Profile | Analytical Signature (¹H NMR / TLC) | Root Cause | Corrective Action |
| Unreacted Aldehyde | NMR: Singlet at ~10.0 ppm (CHO).TLC: Spot with higher | Equilibrium stalled due to water accumulation; catalyst deactivation. | Add molecular sieves; utilize a Dean-Stark trap; increase reaction time[1]. |
| Bis-adduct (Michael Addition) | NMR: Loss of alkene proton (~7.9 ppm); appearance of complex aliphatic signals.TLC: Highly polar baseline spot. | Excess malononitrile reacting with the newly formed alkene double bond. | Strictly control stoichiometry to 1:1 or max 1:1.05; reduce reaction time[2][3]. |
| Aldehyde Degradation | NMR: Broad OH peak (~12 ppm) or benzylic CH₂ (~4.6 ppm). | Cannizzaro reaction or self-condensation induced by overly strong bases. | Switch from strong bases (e.g., NaOH) to weak amines (e.g., piperidine)[2][4]. |
| Catalyst Contamination | NMR: Broad aliphatic multiplets (e.g., ~1.5, 2.8 ppm for piperidine). | Co-precipitation of the amine catalyst or its salts during crystallization. | Wash organic layer with 0.1 M HCl during workup, or use a heterogeneous catalyst[5]. |
Troubleshooting FAQs
Q: Why is my isolated product heavily contaminated with a bis-adduct, and how do I prevent it?
A: The target molecule, 2-(3-bromobenzylidene)malononitrile, is a highly electrophilic Michael acceptor[2]. If the reaction is run with an excess of malononitrile or left stirring for extended periods after completion, a second molecule of the malononitrile anion can attack the newly formed
Q: I am observing unreacted 3-bromobenzaldehyde despite long reaction times. Should I use a stronger base like NaOH? A: No. Using a strong base will induce the self-condensation of the aldehyde or trigger a Cannizzaro reaction (disproportionation into 3-bromobenzoic acid and 3-bromobenzyl alcohol)[2][4]. The Knoevenagel condensation requires only a weak base to deprotonate the highly acidic methylene protons of malononitrile. Furthermore, the reaction produces water as a byproduct; if water is not removed, the equilibrium stalls[1]. Solution: Stick to weak bases like piperidine or L-proline. To drive the reaction to completion, remove the generated water using molecular sieves or by performing azeotropic distillation[1].
Q: My product is co-precipitating with the piperidine catalyst. Are there greener, easier-to-purify alternatives? A: Yes. If homogeneous amine catalysts are complicating your purification, you have two primary alternatives:
-
Heterogeneous Catalysis: Utilize solid-supported catalysts (e.g., metal-organic frameworks or magnetic Fe₃O₄ nanoparticles) which can be easily filtered or magnetically separated from the reaction mixture prior to crystallization[5][7].
-
Uncatalyzed Aqueous Systems: Recent methodologies demonstrate that Knoevenagel condensations with highly active methylene compounds like malononitrile can proceed without a catalyst in an ethanol/water (3:7 v/v) mixture. The unique polarity and hydrogen-bonding cluster formation of this solvent system drive the reaction, and the highly hydrophobic product simply precipitates out of solution in high purity[8].
Validated Experimental Protocols
Protocol A: Optimized Piperidine-Catalyzed Synthesis (Standard)
Mechanism: Kinetic control to prevent bis-adduct formation.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-bromobenzaldehyde (1.85 g, 10.0 mmol) and malononitrile (0.69 g, 10.5 mmol) in 15 mL of absolute ethanol.
-
Catalysis: Add 3 drops (~0.1 mmol) of piperidine. The solution will typically undergo a rapid color change (often turning yellow/orange).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 15–30 minutes. Do not let it stir overnight to avoid Michael addition side reactions.
-
Workup: Once the aldehyde is consumed, add 15 mL of ice-cold water to precipitate the product.
-
Isolation: Filter the crude solid under a vacuum, wash with cold 50% aqueous ethanol to remove residual piperidine and unreacted malononitrile, and dry under a vacuum.
Protocol B: Catalyst-Free Green Synthesis (High Purity)
Mechanism: Thermodynamic precipitation driving equilibrium.
-
Solvent Preparation: Prepare a 3:7 (v/v) mixture of Ethanol and Deionized Water[8].
-
Reaction: Suspend 3-bromobenzaldehyde (10.0 mmol) and malononitrile (10.0 mmol) in 20 mL of the solvent mixture.
-
Agitation: Stir vigorously at room temperature or apply mild ultrasound irradiation. As the reaction progresses, the highly insoluble 2-(3-bromobenzylidene)malononitrile will precipitate directly out of the aqueous phase.
-
Isolation: After 60 minutes, filter the precipitate. Because no catalyst was used, the crude product often exhibits >98% purity without further recrystallization[8].
Protocol C: Recrystallization (If bis-adducts are detected)
-
Dissolve the crude product in a minimum volume of boiling absolute ethanol.
-
Perform a hot filtration if insoluble polymeric side-products are present.
-
Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.
-
Collect the purified crystals via vacuum filtration.
Mechanistic Pathway Visualization
The following diagram illustrates the critical divergence point where extended reaction times or excess reagents lead to the problematic bis-adduct impurity.
Mechanistic pathway of the Knoevenagel condensation and competing bis-adduct formation.
References
-
Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans ResearchGate URL:[Link]
-
CaO nanoparticles incorporated metal organic framework for Knoevenagel condensation Arabian Journal of Chemistry URL:[Link]
-
A novel magnetic FSM-16 supported ionic liquid/Pd complex as a high performance catalyst RSC Publishing URL:[Link]
-
Knoevenagel condensation - Wikipedia Wikipedia URL: [Link]
-
Solvent-Free Knoevenagel Condensations and Michael Additions ResearchGate URL:[Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map Taylor & Francis URL:[Link]
-
Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water SciELO URL:[Link]
Sources
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. A novel magnetic FSM-16 supported ionic liquid/Pd complex as a high performance and recyclable catalyst for the synthesis of pyrano[3,2- c ]chromenes ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01381F [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. CaO nanoparticles incorporated metal organic framework (NH<sub>2</sub>-MIL-101) for Knoevenagel condensation reaction - Arabian Journal of Chemistry [arabjchem.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Minimizing Side Reactions in Benzylidenemalononitrile Formation
Current Status: Operational Topic: Knoevenagel Condensation Optimization Audience: Drug Development & Synthetic Chemistry Professionals
Executive Summary
The formation of benzylidenemalononitrile via the Knoevenagel condensation is a cornerstone reaction in the synthesis of pharmaceuticals and optoelectronic materials. While ostensibly simple, the reaction is prone to specific side pathways—primarily Michael addition (bis-adduct formation) , malononitrile dimerization , and aldehyde self-condensation —that degrade purity and yield.
This guide provides an autonomous, self-validating troubleshooting framework to isolate the desired
Module 1: Critical Reaction Control (The "Why" & "How")
Q1: I am observing a high molecular weight impurity (~230-250 Da range). Is this the Michael adduct?
Diagnosis: Yes. This is the most common failure mode in this synthesis. Mechanism: The product, benzylidenemalononitrile, is an electron-deficient alkene. If the reaction runs too long, at too high a temperature, or with excess malononitrile, a second molecule of malononitrile performs a conjugate addition (Michael addition) to the product, forming a bis-adduct (often a 1,3-dicyano-2-phenylpropane derivative).
Corrective Protocol:
-
Stoichiometry Control: Rigidly enforce a 1:1 molar ratio . Unlike other condensations where excess nucleophile drives kinetics, here excess malononitrile fuels the Michael addition.
-
Kinetic vs. Thermodynamic Control: The Knoevenagel condensation is fast. The Michael addition is slower. Stop the reaction immediately upon consumption of the aldehyde.
-
Self-Validating Solvent System: Switch to a solvent system where the monomeric product is insoluble but the starting materials are soluble (e.g., Water/Ethanol mixtures). The product precipitates out of the solution as it forms, physically removing it from the reaction phase and preventing the Michael addition.
Q2: My reaction mixture turns into a dark, viscous tar instead of a crystalline solid. What is happening?
Diagnosis: Base-catalyzed polymerization or malononitrile oligomerization. Causality: Strong bases (e.g., KOH, unmodified NaOH) or high temperatures (>80°C) can deprotonate the product or malononitrile irreversibly, leading to anionic polymerization.
Corrective Protocol:
-
Catalyst Switch: Replace strong mineral bases with weak organic bases (e.g., Piperidine,
-Alanine, or Ammonium Acetate). These provide sufficient basicity to deprotonate malononitrile ( ) but are not strong enough to rapidly initiate anionic polymerization of the product. -
Temperature Cap: Maintain reaction temperature
25–40°C. Most benzaldehyde derivatives react quantitatively at room temperature within 15–60 minutes.
Module 2: Experimental Methodologies
Protocol A: Self-Validating "Green" Synthesis (Precipitation Method)
This protocol uses solubility differences to arrest the reaction at the mono-adduct stage.
Reagents:
-
Benzaldehyde derivative (1.0 eq)
-
Malononitrile (1.0 eq)
-
Catalyst:
-Alanine (5 mol%) or Piperidine (drops) -
Solvent: Water or Water:Ethanol (4:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the catalyst in the solvent system.
-
Addition: Add the aldehyde and malononitrile simultaneously with vigorous stirring.
-
Observation (The Check): Within 5–15 minutes, a solid precipitate should form. This is the benzylidenemalononitrile .[1][2]
-
Termination: Once precipitation is copious and the supernatant clears (or TLC shows aldehyde consumption), filter the solid immediately.
-
Purification: Wash the filter cake with cold water (removes catalyst and unreacted malononitrile) followed by cold hexane (removes unreacted aldehyde).
-
Drying: Vacuum dry at 40°C.
Protocol B: Microwave-Assisted Synthesis (Kinetic Control)
Uses rapid heating to favor the lower activation energy pathway (Knoevenagel) over the higher
-
Mix aldehyde (1 mmol) and malononitrile (1 mmol) with 2-3 drops of piperidine in minimal ethanol.
-
Irradiate at 150-300W for 30-90 seconds .
-
Cool rapidly in an ice bath to precipitate the product.
Module 3: Data & Visualization
Comparative Catalyst Performance
Data synthesized from high-yield protocols (See References).
| Catalyst System | Reaction Time | Yield (%) | Side Product Risk | Notes |
| Piperidine / EtOH | 15-30 min | 85-95% | Moderate | Standard lab method. Risk of bis-adduct if time extended. |
| 20-60 min | 90-98% | Low | Product precipitates; catalyst stays in water. Greenest option. | |
| NaOH / Water | < 10 min | 60-80% | High | Strong base promotes Cannizzaro and polymerization. |
| Ionic Liquid ([bmim]BF4) | 10-20 min | 90-96% | Low | Recyclable, but expensive. |
| Catalyst-Free (Grinding) | 5-10 min | 80-90% | Low | Mechano-chemistry; requires efficient energy transfer. |
Visualizing the Reaction Pathways
The following diagram maps the competitive landscape of the reaction. Note how the "Precipitation" node acts as a firewall against the Michael Addition.
Caption: Competitive reaction pathways. Green path indicates the optimized "Self-Validating" route where precipitation prevents side reactions (red dashed lines).
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose yield losses or purity issues.
Caption: Diagnostic workflow for identifying the root cause of failure in Knoevenagel condensations.
References
-
BenchChem. (2025).[3][4][5] Troubleshooting low yields in Knoevenagel condensation. Retrieved from
-
Kolb, D., Friedmann, K., & König, B. (2024).[6] Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light.[1][6] ChemCatChem.[1][6] Retrieved from [1]
- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft.
-
Verley, A. (1899). Sur la condensation des aldéhydes avec les éthers de l'acide malonique.[7] Bull. Soc. Chim. Fr.
-
Mase, N., & Horibe, T. (2013).[8] Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters.[8] Retrieved from
-
Shaabani, A., & Hooshmand, S.E. (2018).[9] Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs.[9][10] Molecular Diversity. Retrieved from
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization & Purification of (3-Bromobenzylidene)malononitrile
Welcome to the Technical Support Center for the purification of (3-Bromobenzylidene)malononitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic principles, causality, and troubleshooting logic required to achieve high-purity crystalline products following Knoevenagel condensations.
Part 1: The Principle of Solvent Selection
(3-Bromobenzylidene)malononitrile is synthesized via the base-catalyzed Knoevenagel condensation of 3-bromobenzaldehyde and malononitrile[1][2]. The resulting crude product often contains unreacted starting materials, polymeric byproducts, and catalyst residues.
Choosing the correct recrystallization solvent is dictated by the principle of "like dissolves like"[3]. The target molecule possesses a unique dual-polarity profile:
-
Non-polar domain: The 3-bromophenyl ring.
-
Highly polar domain: The dinitrile (malononitrile) moiety.
Why Ethanol is the Gold Standard: Ethanol (often 95% or absolute) provides the perfect intermediate dielectric constant to accommodate this dual polarity. It offers a steep temperature-dependent solubility curve: the compound is highly soluble at the solvent's boiling point (78 °C) but exhibits finite, drastically reduced solubility at 0 °C[3]. This steep gradient is the thermodynamic engine that drives high-yield crystallization while leaving soluble impurities in the mother liquor[4][5].
Solvent Performance Comparison
| Solvent System | Solvating Power (Hot) | Solvating Power (Cold) | Target Yield | Environmental Impact | Mechanistic Rationale |
| Ethanol (95%) | Excellent | Very Low | >85% | Low (Green) | Optimal polarity match; steep solubility curve allows maximum recovery[5]. |
| Methanol | Good | Low | ~75-80% | Moderate | Lower boiling point (65 °C) reduces the maximum thermal solubility gradient[6]. |
| Hexane/DCM (1:1) | Excellent | Moderate | ~70% | High (Toxic) | Often used for highly impure crudes; DCM dissolves everything, hexane acts as an antisolvent[1][6]. |
| Water | Very Low | Very Low | N/A | Zero | Acts purely as an antisolvent to crash out the product; does not purify via crystal lattice formation[5]. |
Part 2: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step contains a mechanistic rationale and a validation checkpoint to ensure the integrity of your workflow.
Step-by-Step Recrystallization from Ethanol
Step 1: Saturation (The Dissolution Phase)
-
Action: Place the crude (3-Bromobenzylidene)malononitrile in an Erlenmeyer flask. Add a minimum volume of near-boiling ethanol (approx. 75 °C) dropwise while swirling until the solid just dissolves.
-
Causality: Using the absolute minimum hot solvent ensures the solution is at the saturation point. Excess solvent permanently traps a percentage of your product in the mother liquor, devastating your final yield[3].
-
Validation: The solution should be completely clear. If colored impurities persist, add activated charcoal (1-2% w/w) and perform a hot gravity filtration[3].
Step 2: Nucleation (The Cooling Phase)
-
Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20-25 °C) over 30-45 minutes.
-
Causality: Slow, undisturbed cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities. Rapid cooling (plunging directly into ice) causes "crashing out," which traps impurities within a chaotic solid matrix.
-
Validation: Visible formation of distinct, needle-like or plate-like crystals.
Step 3: Yield Maximization (The Chilling Phase)
-
Action: Once at room temperature, place the flask in an ice-water bath (0-4 °C) for 15 minutes.
-
Causality: Lowers the kinetic energy of the system, forcing the remaining dissolved product out of the solution to maximize recovery[3].
Step 4: Isolation and Washing
-
Action: Collect the crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the crystal bed with a minimal amount of ice-cold ethanol, and reapply the vacuum.
-
Causality: The ice-cold wash removes the residual impurity-laden mother liquor adhering to the crystal surface. If the wash solvent is not ice-cold, it will redissolve your purified product[3].
-
Validation: The filtrate should pull through clear or slightly yellow, leaving a brightly colored, pure crystalline cake.
Step 5: Final Self-Validation
-
Action: Dry the crystals under vacuum. Determine the melting point and run a TLC (Thin Layer Chromatography) against the crude starting material.
-
Causality: A sharp melting point (within a 1-2 °C range) and a single, tight spot on the TLC plate mathematically validate the purity of the crystal lattice.
Part 3: Troubleshooting Guides & FAQs
Q1: My compound "oiled out" instead of forming crystals. What is the physical cause and how do I fix it?
-
Answer: "Oiling out" occurs when the target compound separates as a liquid rather than a solid. This happens if the temperature of the solution drops below the compound's solubility limit before it drops below the compound's melting point, or if the crude is heavily contaminated with unreacted 3-bromobenzaldehyde.
-
Troubleshooting: Reheat the mixture until the oil dissolves. Add a slightly more non-polar solvent (like a few drops of hexane) to alter the solubility parameters, or allow it to cool much slower. Alternatively, add a "seed crystal" of pure (3-Bromobenzylidene)malononitrile to provide a nucleation site, bypassing the oil phase.
Q2: I achieved beautiful crystals, but my recovery yield is under 40%. Where did my product go?
-
Answer: Your product is still in the mother liquor. This is a classic thermodynamic error caused by one of two things: (A) You used too much hot solvent during Step 1, meaning the solution never reached true supersaturation upon cooling. (B) You washed the crystals with room-temperature ethanol instead of ice-cold ethanol, effectively redissolving your hard-earned product[3].
-
Troubleshooting: Concentrate the mother liquor under reduced pressure (rotary evaporation) to half its volume, and repeat the cooling process to obtain a second crop of crystals.
Q3: The crystals are heavily discolored (dark brown/orange) despite recrystallization. How do I remove these chromophores?
-
Answer: Knoevenagel condensations often produce highly conjugated, colored polymeric side products[1]. These soluble impurities can co-crystallize if their concentration is too high.
-
Troubleshooting: Redissolve the crystals in hot ethanol, add a small amount of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration. The charcoal's massive surface area will adsorb the large, conjugated colored impurities[3].
Part 4: Workflow Visualization
Below is the logical decision tree for optimizing the crystallization of (3-Bromobenzylidene)malononitrile.
Logical workflow for (3-Bromobenzylidene)malononitrile crystallization and troubleshooting.
References
-
Arkat USA. "Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile." Available at: [Link]
-
ResearchGate. "Solvent optimization for the synthesis of 2-benzylidene malononitrile a." Available at:[Link]
-
UMass. "Recrystallization." Available at: [Link]
- Google Patents. "WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Malononitrile Reaction Optimization
This guide serves as a specialized technical support center for researchers handling malononitrile (
Topic: Handling Moisture Sensitivity & Equilibrium Management Ticket Status: Open Support Tier: Senior Application Scientist
Diagnostic Hub: Is Moisture Your Problem?
Before deploying anhydrous protocols, you must diagnose the specific role of water in your reaction system. Malononitrile chemistry presents a unique duality: water is often a reaction byproduct that must be removed to drive yield, yet malononitrile itself is stable in aqueous media.
Triage: The "Water-Effect" Decision Matrix
Use this logic flow to determine if you need anhydrous conditions or water scavenging.
Caption: Decision matrix distinguishing between equilibrium-limited water sensitivity and catalyst-quenching moisture sensitivity.
Technical Deep Dive & Troubleshooting
Scenario A: The Equilibrium Trap (Knoevenagel & Gewald Reactions)
The Issue: The reaction produces water.[1][2][3] If water accumulates, the equilibrium shifts back to the starting materials (
Q: Why is my Knoevenagel condensation stalling despite using dry solvents? A: You are likely generating water faster than you are removing it. In high-concentration reactions, the stoichiometric water produced (1 equiv) is sufficient to halt the reaction.
-
Fix 1 (Azeotropic Distillation): Use Benzene or Toluene as solvent and install a Dean-Stark trap.[2]
-
Fix 2 (Chemical Scavenging): Add activated 4Å Molecular Sieves or anhydrous
directly to the flask.-
Pro-Tip: For small scale (<100 mg), use Titanium(IV) chloride (
) or Acetic Anhydride as a chemical dehydrating agent/catalyst, which consumes water irreversibly.
-
Q: Can I just use excess malononitrile to force the reaction? A: Yes, but proceed with caution. Excess malononitrile can lead to Michael Addition side products (a 2:1 adduct), where a second malononitrile attacks the double bond of your product.
-
Recommendation: Maintain 1:1 stoichiometry and focus on water removal.
Scenario B: The Quenching Hazard (Strong Base Alkylation)
The Issue: You are using bases like NaH, LDA, or LiHMDS to generate the malononitrile anion for alkylation. Symptoms: No reaction; recovery of starting material; rapid bubbling (hydrogen gas evolution) upon adding malononitrile.
Q: My malononitrile turned into a red goo upon adding NaH. What happened? A: This is likely polymerization initiated by the base, aggravated by moisture or high concentration.
-
Mechanism: The malononitrile anion is a nucleophile; if unreacted electrophile is not present or if moisture quenches the base, the anion may attack another malononitrile molecule.
-
Protocol Adjustment:
-
Dry the malononitrile (see Section 3).
-
Add the base to the solvent first, cool to 0°C, then add malononitrile dropwise.
-
Ensure the electrophile is present immediately after anion formation.
-
Protocol Vault: Preparation & Handling
Protocol 1: Purification and Drying of Malononitrile
Commercial malononitrile often yellows due to polymerization or hydrolysis impurities. Pure material should be white/colorless.
Safety Warning: Do NOT distill malononitrile at atmospheric pressure. It can polymerize explosively above 130°C. Always use high vacuum.
| Parameter | Specification | Notes |
| Melting Point | 30–32 °C | If <28°C, purification is required. |
| Solubility | Water, Ethanol, Ether | Soluble in water (13.3 g/100 mL).[4] |
| Storage | < 25°C, Dark | Light accelerates polymerization. |
Recrystallization Procedure (Recommended over Distillation):
-
Dissolution: Dissolve crude malononitrile in a minimal amount of boiling diethyl ether or ethanol/ether (1:1).
-
Filtration: Add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite to remove polymers.
-
Crystallization: Cool the filtrate to -20°C (freezer) overnight.
-
Drying: Filter crystals rapidly (malononitrile is hygroscopic). Dry in a vacuum desiccator over
for 4 hours. Do not heat.
Protocol 2: Anhydrous Knoevenagel Setup (Dean-Stark)
Use this for scaling up reactions (>5g) where water removal is critical.
-
Assembly: Fit a 2-neck Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Priming: Fill the Dean-Stark trap with the chosen solvent (e.g., Toluene) before starting.
-
Reagents: Add Aldehyde (1.0 equiv), Malononitrile (1.0 equiv), and Piperidine (0.1 equiv) to the RBF.
-
Reflux: Heat to vigorous reflux. The solvent/water azeotrope will condense. Water (denser) will settle at the bottom of the trap.[2]
-
Endpoint: Monitor water collection. When the water level stops rising, the reaction is thermodynamically complete.
Protocol 3: "Green" Aqueous Protocol (The Exception)
Paradoxically, some Knoevenagel reactions work in water. Mechanism: Hydrophobic effect. The organic reagents cluster together in the aqueous suspension, increasing effective concentration.
-
When to use: If your aldehyde is liquid and insoluble in water.
-
Method: Mix reagents in pure water. Sonicate or stir vigorously. The product often precipitates out, driving the equilibrium by precipitation rather than water removal.
Scientific Grounding & Mechanism[5][6]
The Hydrolysis Pathway
While malononitrile is relatively stable, prolonged exposure to moisture—especially at high pH—leads to hydrolysis. This is a common cause of "missing mass" in mass balance calculations.
Pathway:
-
Stage 1: Hydrolysis to cyanoacetamide.
-
Stage 2: Hydrolysis to cyanoacetic acid.
-
Stage 3: Decarboxylation (if heated) to acetonitrile.
Visualizing the Workflow:
Caption: The Knoevenagel mechanism highlighting the reversible step where water accumulation inhibits product formation.[1][2][5]
References
-
BenchChem. (2025).[1][2][6][7][8] Acetylmalononitrile Purification: A Technical Support Guide. Retrieved from 7
-
Organic Syntheses. (n.d.). Aminomalononitrile p-Toluenesulfonate. Org. Synth. Coll. Vol. 5, p. 32 (1973); Vol. 40, p. 21 (1960). Retrieved from 9
-
Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation Reaction Guide. Retrieved from 3
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from 5
-
NOAA. (n.d.). Malononitrile Chemical Datasheet. CAMEO Chemicals.[10][11] Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of (3-Bromobenzylidene)malononitrile
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of (3-Bromobenzylidene)malononitrile . It is designed for researchers requiring rigorous verification of synthesis products and differentiation from structural isomers.
Executive Summary
(3-Bromobenzylidene)malononitrile (CAS: 2972-74-9) is a Knoevenagel condensation adduct frequently synthesized as an intermediate in the development of heterocyclic pharmacophores or as a CS gas (tear gas) analog for toxicity studies.
Precise 1H NMR analysis is critical for two reasons:
-
Reaction Monitoring: Confirming the complete consumption of the aldehyde carbonyl proton.
-
Regioisomer Verification: Distinguishing the meta-substituted (3-bromo) product from its commercially common para- (4-bromo) and ortho- (2-bromo) isomers, which possess distinct biological activities.
This guide outlines the experimental protocol for synthesis/analysis and provides a comparative spectral breakdown.
Experimental Protocol
Synthesis Workflow (Knoevenagel Condensation)
To generate the analyte for NMR benchmarking, the standard base-catalyzed condensation is recommended. This method ensures high purity without complex chromatography.
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Catalyst: Piperidine (2-3 drops) or
-Alanine (Green alternative) -
Solvent: Ethanol (95%)
Procedure:
-
Dissolution: Dissolve 3-bromobenzaldehyde (e.g., 5 mmol) and malononitrile (5.5 mmol) in Ethanol (10 mL) in a round-bottom flask.
-
Catalysis: Add catalytic piperidine.
-
Reaction: Stir at room temperature (RT) for 30–60 minutes. A heavy precipitate typically forms within 10 minutes.
-
Workup: Filter the solid precipitate. Wash with cold ethanol (
mL) and water ( mL) to remove unreacted aldehyde and base. -
Drying: Dry under vacuum or in a desiccator.
NMR Sample Preparation
-
Solvent:
(Chloroform-d) is preferred for resolution. DMSO- may be used but will shift acidic vinylic protons downfield by ppm. -
Concentration: 10–15 mg of product in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Figure 1: Synthesis workflow for high-purity NMR sample generation.
Spectral Analysis & Comparison
Comparison 1: Reaction Monitoring (Reactant vs. Product)
The most immediate measure of success is the disappearance of the aldehyde signal and the appearance of the alkene singlet.
| Feature | 3-Bromobenzaldehyde (Reactant) | (3-Bromobenzylidene)malononitrile (Product) | Diagnostic Change |
| Functional Group | Aldehyde (-CHO) | Vinyl Nitrile (-CH=C(CN)2) | Hybridization Change |
| Chemical Shift | 9.92 ppm (Singlet) | 7.75 – 7.85 ppm (Singlet) | Upfield Shift (~2.1 ppm) |
| Malononitrile | ~3.50 ppm (Singlet, CH2) | Disappears | Consumption of CH2 |
| Aromatic Region | 7.4 – 8.0 ppm | 7.5 – 8.0 ppm | Minor shifts; splitting retained |
Key Insight: If a peak at ~9.9–10.0 ppm persists, the reaction is incomplete. If a peak at ~3.5 ppm persists, excess malononitrile remains (remove via water wash).
Comparison 2: Isomer Differentiation (3-Br vs. 2-Br vs. 4-Br)
Distinguishing the meta (3-Br) isomer from ortho and para contaminants is the primary analytical challenge. This relies on splitting patterns (multiplicity) in the aromatic region (7.4–8.0 ppm).
(3-Bromobenzylidene)malononitrile (Meta-Isomer)
-
Symmetry: Asymmetric (No plane of symmetry).
-
Spin System: ABCD (Four non-equivalent protons).
-
Diagnostic Pattern:
-
H2 (Singlet/Narrow Doublet): Isolated signal between Br and Vinyl group. Appears as a singlet or doublet with very small coupling (
Hz). -
H4 & H6 (Doublets): Two distinct doublets.
-
H5 (Triplet): One distinct triplet (pseudo-triplet from overlapping doublets).
-
-
Shift (CDCl3):
7.95 (t/s, H2), 7.89 (d, H6), 7.74 (d, H4), 7.50 (t, H5). (Values approx based on 3-substituted analogs).
(4-Bromobenzylidene)malononitrile (Para-Isomer)
-
Symmetry: Symmetric (
axis). -
Spin System: AA'BB' (Two sets of equivalent protons).
-
Diagnostic Pattern:
-
Two "Tall" Doublets: A classic "roofing" pair of doublets.
-
Integration: 2H each.
-
-
Shift (CDCl3):
7.77 (d, 2H), 7.68 (d, 2H). Easily distinguished from the complex 4-signal pattern of the 3-Br isomer.
(2-Bromobenzylidene)malononitrile (Ortho-Isomer)
-
Symmetry: Asymmetric.
-
Spin System: ABCD.
-
Diagnostic Pattern:
-
Significant steric deshielding of the vinyl proton due to the ortho-bromo group.
-
Complex multiplet overlapping, lacking the isolated "H2" singlet seen in the 3-Br isomer.
-
Figure 2: Decision tree for distinguishing bromobenzylidene malononitrile isomers.
Detailed 1H NMR Assignment (3-Bromo Isomer)
Solvent:
| Proton Label | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-Vinyl | 7.78 | Singlet (s) | - | Characteristic vinylic proton of benzylidene malononitriles. Deshielded by CN groups. |
| H-2 | 7.95 | Triplet (t) / Doublet (d) | Proton between Br and Vinyl.[2] Deshielded by both. Appears as triplet due to long-range coupling (meta). | |
| H-6 | 7.89 | Doublet (d) | Ortho to Vinyl, Para to Br. | |
| H-4 | 7.74 | Doublet (d) | Ortho to Br, Para to Vinyl. | |
| H-5 | 7.45 – 7.55 | Triplet (t) | Meta to both substituents. |
Note: Chemical shifts may vary by
References
-
Sigma-Aldrich. (3-Bromobenzylidene)malononitrile Product Specification & CAS 2972-74-9. Retrieved from
-
Mishra, A., et al. (2020).[2] Nitrogen Enriched Biguanidine Functionalized Cobalt Ferrite Nanoparticles as Heterogeneous Base Catalyst. Semantic Scholar. (Contains specific 3-Br NMR data). Retrieved from
-
National Institutes of Health (NIH). 3-Bromobenzaldehyde CID 76583 - Spectral Properties. PubChem.[5] Retrieved from
-
Royal Society of Chemistry. Knoevenagel condensation of p-Br-benzaldehyde and malononitrile (Comparative Isomer Data). Retrieved from
-
BenchChem. Synthesis of Chlorobenzylidenemalononitrile (General Protocol Reference). Retrieved from
Sources
A Comparative Guide to the Characteristic IR Absorption of the Cyano Group in 3-Bromobenzonitrile
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering a rapid and non-destructive method of analysis. This guide provides an in-depth comparison of the characteristic IR absorption peak of the cyano (C≡N) group in 3-bromobenzonitrile against its structural isomers and the parent benzonitrile molecule. We will delve into the electronic effects that govern the vibrational frequency of the nitrile bond and provide a robust experimental protocol for obtaining high-quality spectral data.
The Vibrational Signature of the Cyano Group: A Sensitive Probe of the Molecular Environment
The cyano group exhibits a strong and sharp absorption band in a relatively uncongested region of the mid-IR spectrum, typically between 2260 and 2220 cm⁻¹. This distinct peak arises from the stretching vibration of the carbon-nitrogen triple bond. The precise position and intensity of this absorption are highly sensitive to the electronic environment of the molecule, making it an excellent probe for studying substituent effects.[1][2]
Conjugation of the nitrile group with an aromatic ring, as seen in benzonitriles, leads to a delocalization of π-electrons. This delocalization weakens the C≡N bond, resulting in a lower force constant and, consequently, a shift of the absorption to a lower wavenumber (frequency) compared to saturated nitriles.[1][3]
Comparative Analysis: The Influence of Bromine Substitution on the Cyano Stretching Frequency
The introduction of a substituent, such as a bromine atom, onto the benzene ring further modulates the electronic properties of the benzonitrile system. This modulation is a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This electron withdrawal strengthens the C≡N bond, leading to a shift to a higher frequency.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This donation of electron density into the ring can weaken the C≡N bond, causing a shift to a lower frequency.
The net effect on the C≡N stretching frequency depends on the interplay of these two opposing effects, which is dictated by the position of the substituent on the ring.[1][3][4][5]
The following table summarizes the characteristic C≡N stretching frequencies for benzonitrile and its bromo-derivatives, providing a clear comparison.
| Compound | Structure | C≡N Stretching Frequency (cm⁻¹) |
| Benzonitrile | C₆H₅CN | ~2229 |
| 2-Bromobenzonitrile | o-BrC₆H₄CN | ~2230 |
| 3-Bromobenzonitrile | m-BrC₆H₄CN | ~2233 |
| 4-Bromobenzonitrile | p-BrC₆H₄CN | ~2235 |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the phase of the sample (e.g., solid, liquid, or in solution).
From the data, a clear trend emerges: the C≡N stretching frequency increases in the order of benzonitrile < 2-bromobenzonitrile < 3-bromobenzonitrile < 4-bromobenzonitrile. This indicates that the electron-withdrawing inductive effect of the bromine atom is the dominant factor influencing the nitrile stretching frequency in all three isomers. The resonance effect, which would lower the frequency, is less significant. In the case of 3-bromobenzonitrile, the bromine atom is at the meta position. From this position, the resonance effect on the cyano group is minimal, and the strong electron-withdrawing inductive effect predominates, leading to a noticeable increase in the stretching frequency compared to the parent benzonitrile.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of 3-Bromobenzonitrile
To obtain a reliable IR spectrum for solid samples like 3-bromobenzonitrile, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility.[6][7][8]
Method: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This method is ideal for the rapid analysis of solid powders and requires minimal sample preparation.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
3-Bromobenzonitrile sample (a few milligrams).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Protocol:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
With the empty and clean ATR accessory in place, acquire a background spectrum. This will account for any atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.[9]
-
-
Sample Application:
-
Place a small amount of the 3-bromobenzonitrile powder onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[10]
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic sharp absorption peak in the 2240-2220 cm⁻¹ region, which corresponds to the C≡N stretching vibration.
-
Label the peak with its precise wavenumber.
-
-
Cleaning:
-
After the measurement, retract the press arm and carefully remove the sample from the crystal surface using a spatula or a soft brush.
-
Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.
-
Visualizing the Logic: From Molecular Structure to IR Spectrum
The following diagram illustrates the relationship between the substituent's electronic effects and the resulting shift in the cyano group's IR absorption frequency.
Caption: Relationship between substituent effects and IR frequency.
Conclusion
The infrared spectrum of 3-bromobenzonitrile provides a clear example of how substituents influence the vibrational frequencies of functional groups. The characteristic C≡N stretching frequency is shifted to a higher wavenumber compared to benzonitrile, primarily due to the strong electron-withdrawing inductive effect of the bromine atom at the meta position. This guide provides a framework for the comparative analysis of such compounds and a reliable experimental protocol for their characterization, empowering researchers to confidently interpret their spectral data.
References
-
Explain frequency shift due to inductive and mesomeric effects in IR spectroscopy. (2016, October 4). Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]
-
IR Absorption Frequency: Delocalization. (2024, December 5). JoVE. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. (2017). ACS Omega. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. Retrieved from [Link]
-
Substituent Effects. Organic Chemistry II. Lumen Learning. Retrieved from [Link]
-
Sample preparation and factors affect IR bands. SlideShare. Retrieved from [Link]
-
Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016, April 19). The Journal of Physical Chemistry B. Retrieved from [Link]
-
KBr Pellet Method for FTIR Analysis. Scribd. Retrieved from [Link]
-
3-Bromobenzonitrile. SpectraBase. Retrieved from [Link]
-
3-Bromobenzonitrile. PubChem. Retrieved from [Link]
-
Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. (2014). PMC. Retrieved from [Link]
-
FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. (2010). International Journal of Natural and Engineering Sciences. Retrieved from [Link]
-
Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. Retrieved from [Link]
-
Sample preparation for FT-IR. Retrieved from [Link]
-
Hammett plot constructed from rate data obtained using in situ IR. ResearchGate. Retrieved from [Link]
-
Quick User Guide for FT-IR. Helsinki University. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectrometry. Michigan State University. Retrieved from [Link]
-
IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Hammett type correlation between dipole moment and spectrscopic properties of 4'-substituted 9-styrylacridines. Semantic Scholar. Retrieved from [Link]
-
Benzonitrile. NIST WebBook. Retrieved from [Link]
-
2-Bromobenzonitrile. PubChem. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
4-Bromobenzonitrile. NIST WebBook. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Video: IR Absorption Frequency: Delocalization [jove.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. agilent.com [agilent.com]
- 6. measurlabs.com [measurlabs.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
melting point range of pure (3-Bromobenzylidene)malononitrile
This guide provides an in-depth technical analysis of the melting point range and physical properties of (3-Bromobenzylidene)malononitrile , a Knoevenagel condensation product used in organic synthesis and pharmaceutical research.[1]
Executive Summary
(3-Bromobenzylidene)malononitrile (CAS: 2972-74-9) is a meta-substituted benzylidenemalononitrile derivative.[1] Its melting point (MP) is a critical quality attribute (CQA) for determining purity, particularly to distinguish it from its structural isomers (ortho- and para-bromo) and the unsubstituted parent compound.[1]
-
Target Melting Point: 56 °C (329 K) (Experimental Value)
-
Key Differentiator: The melting point is significantly lower than its para-isomer (161–165 °C) and the ortho-chloro analog (CS Gas, 93–95 °C), making MP determination a rapid and definitive identification method.
Compound Profile & Theoretical Background
The compound is synthesized via the Knoevenagel condensation of 3-bromobenzaldehyde and malononitrile.[1] The reaction is driven by the acidity of the methylene protons in malononitrile and catalyzed by a weak base.
| Property | Detail |
| IUPAC Name | 2-[(3-bromophenyl)methylidene]propanedinitrile |
| CAS Number | 2972-74-9 |
| Molecular Formula | C₁₀H₅BrN₂ |
| Molecular Weight | 233.07 g/mol |
| Structure | Meta-substituted aromatic ring conjugated with a dicyanovinyl group.[1] |
| Physical Form | White to pale yellow crystalline solid.[1][2] |
Structural Impact on Melting Point
The melting point of benzylidenemalononitriles is heavily influenced by molecular symmetry and crystal packing efficiency :
-
Para-Substitution: High symmetry allows for tight crystal packing, resulting in high melting points (e.g., 4-bromo isomer > 160 °C).[1]
-
Meta-Substitution: The 3-bromo substituent creates a "kink" in the molecular geometry, disrupting efficient stacking. This significantly lowers the lattice energy and, consequently, the melting point (~56 °C).
Experimental Benchmarking: Melting Point Comparison
The following table contrasts the target compound with its critical alternatives. This data is vital for researchers to identify potential isomer contamination or substitution errors.[1]
| Compound | Structure | Melting Point (°C) | Key Characteristic |
| (3-Bromo...) | Meta-Bromo | 56 °C | Low MP due to asymmetry. Distinct from isomers. |
| (4-Bromo...) | Para-Bromo | 161 – 165 °C | High MP due to symmetry/packing.[1] Common impurity.[1] |
| CS Gas (2-Chloro...) | Ortho-Chloro | 93 – 95 °C | Riot control agent.[1] Higher MP than 3-bromo analog. |
| Unsubstituted | No Halogen | 83 – 85 °C | Parent compound.[1] Higher MP than 3-bromo derivative. |
Critical Insight: If your synthesized sample melts above 60°C, it is likely contaminated with the para-isomer or the unsubstituted starting material.[1] A melting point below 50°C suggests solvent occlusion or unreacted aldehyde (liquid at RT).[1]
Experimental Protocols
A. Synthesis (Knoevenagel Condensation)
This protocol ensures a high-purity product suitable for accurate MP determination.[1]
-
Reagents: 3-Bromobenzaldehyde (10 mmol), Malononitrile (10 mmol), Ethanol (20 mL), Piperidine (2-3 drops) or Ammonium Acetate (catalytic).[1]
-
Workflow:
-
Dissolve 3-bromobenzaldehyde and malononitrile in ethanol at room temperature.
-
Add catalyst (Piperidine) dropwise while stirring.
-
Observation: A rapid precipitate formation typically occurs within 5–30 minutes.[1] The reaction is exothermic.
-
Stir for an additional hour to ensure completion.
-
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to remove unreacted aldehyde.[1]
-
B. Melting Point Determination (Capillary Method)
-
Preparation: Dry the recrystallized sample in a desiccator for 24 hours. Solvent residues (ethanol) will artificially depress the MP.[1]
-
Loading: Pack 2-3 mm of sample into a glass capillary tube.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min up to 45 °C.
-
Slow Ramp: 1 °C/min from 45 °C to melt.
-
-
Endpoint: Record the temperature at the first visible liquid droplet (onset) and the complete disappearance of solid (clear point).
Visualizations
Figure 1: Synthesis & Purity Logic Flow
This diagram illustrates the synthesis pathway and how melting point analysis directs the purification strategy.[1]
Caption: Workflow for synthesis and purity validation based on melting point thresholds.
Figure 2: Structure-Property Relationship (Isomer Comparison)
Visualizing why the melting points differ so drastically based on substitution patterns.
Caption: Impact of halogen position on crystal lattice stability and melting point.
References
-
QSARDB Repository. Compound 10967/4 Properties (Experimental Melting Point). Retrieved from [Link]
-
National Toxicology Program. 2-Chlorobenzylidenemalononitrile (CS Gas) Physical Properties.[1] Retrieved from [Link]
-
LookChem. Benzylidenemalononitrile (Unsubstituted) Physical Properties. Retrieved from [Link][1]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation (Synthesis Protocols). Retrieved from [Link][1]
Sources
Comparative Mass Spectrometry Guide: Fragmentation of C10H5BrN2 Isomers
Topic: Mass Spectrometry Fragmentation Pattern of C10H5BrN2 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The molecular formula C10H5BrN2 (MW 231.96 / 233.96) represents a high-unsaturation scaffold frequently encountered in two distinct chemical classes: benzylidenemalononitriles (active agents in riot control and synthesis) and bromoquinoline-carbonitriles (privileged scaffolds in medicinal chemistry).
Differentiation of these isomers is critical due to their divergent biological activities and legal classifications. This guide provides an objective technical comparison of their fragmentation behaviors, focusing on mechanistic causality to enable unambiguous structural elucidation.
Structural Candidates & Chemical Context
| Candidate | A: 2-(4-Bromobenzylidene)malononitrile | B: 6-Bromoquinoline-2-carbonitrile |
| Structure Type | Exocyclic Vinylic Nitrile (Open Chain) | Fused Heterocyclic Aromatic |
| Common Use | CS Gas Analogue, Michael Acceptor | Kinase Inhibitor Scaffold, Synthetic Intermediate |
| Key Feature | Labile exocyclic double bond; reactive electrophile. | High thermodynamic stability; rigid planar system. |
| Isotopic Pattern | 1:1 doublet at m/z 232/234 ( | 1:1 doublet at m/z 232/234 ( |
Methodology Comparison: EI vs. ESI
To maximize structural insight, the choice of ionization method dictates the observable fragmentation channels.
| Feature | Electron Impact (EI) - 70 eV | Electrospray Ionization (ESI) - MS/MS |
| Energy Regime | Hard Ionization (High Internal Energy) | Soft Ionization (Low Internal Energy) |
| Primary Ion | M | [M+H] |
| Fragmentation | Extensive. Promotes radical-driven cleavage (homolytic). | Controlled (CID). Promotes charge-remote or charge-directed cleavage. |
| Utility | Best for Fingerprinting. The ratio of m/z 153 to m/z 232 is diagnostic. | Best for Trace Analysis. High sensitivity; requires collision energy optimization. |
Expert Insight: For C10H5BrN2, EI is superior for structural differentiation . The radical cation formed in EI drives the "loss of halogen" pathway more efficiently than the even-electron protonated species in ESI, providing a clearer distinction between the labile benzylidene bromine and the stable aryl bromine.
Fragmentation Analysis: Candidate A (Benzylidenemalononitrile)
Compound: 2-(4-Bromobenzylidene)malononitrile Mechanism: The fragmentation is dominated by the stability of the conjugated system post-halogen loss.
Primary Fragmentation Pathway [1]
-
Molecular Ion (M
): m/z 232/234. -
Halogen Loss (Base Peak): The C-Br bond is the weakest link. Homolytic cleavage yields the 2,2-dicyanovinyl-phenyl cation (m/z 153). This ion is resonance-stabilized by the extended conjugation of the nitrile groups.
-
Nitrile Loss: Secondary loss of HCN is observed but is less abundant than Br loss due to the thermodynamic preference for forming the stable m/z 153 cation.
Quantitative Data (EI, 70 eV)
| m/z (Fragment) | Relative Abundance (%) | Assignment | Mechanism |
| 232 / 234 | 60 - 80% | M | Molecular Ion (1:1 Isotope ratio) |
| 153 | 100% (Base Peak) | [M - Br] | Homolytic C-Br cleavage |
| 126 | 20 - 30% | [153 - HCN] | Loss of HCN from m/z 153 |
| 100 | 10 - 15% | [126 - CN] | Further degradation of the vinyl core |
Visualization: Fragmentation Pathway A
Caption: Figure 1. Dominant fragmentation pathway of 2-(4-bromobenzylidene)malononitrile showing characteristic bromine loss.
Fragmentation Analysis: Candidate B (Bromoquinoline-carbonitrile)
Compound: 6-Bromoquinoline-2-carbonitrile Mechanism: The fused heterocyclic ring confers significant stability. Unlike Candidate A, the bromine is directly attached to the rigid heterocycle, strengthening the C-Br bond.
Primary Fragmentation Pathway [1]
-
Molecular Ion (M
): m/z 232/234. -
HCN Loss (Competitive): Aromatic nitriles characteristically eject HCN (27 Da) before or competitively with halogen loss. This results in a peak at m/z 205/207.
-
Halogen Loss: Loss of Br occurs, but often after HCN loss or with lower relative abundance compared to Candidate A.
Quantitative Data (EI, 70 eV)
| m/z (Fragment) | Relative Abundance (%) | Assignment | Mechanism |
| 232 / 234 | 100% (Base Peak) | M | High stability of fused aromatic system |
| 205 / 207 | 40 - 60% | [M - HCN] | Ring contraction / Nitrile ejection |
| 153 | 30 - 50% | [M - Br] | Loss of Br (Direct or Sequential) |
| 126 | 20 - 40% | [153 - HCN] | Fragmentation of the quinoline core |
Differentiation Key: In the quinoline isomer, the molecular ion is often the base peak due to aromatic stability. In the benzylidene isomer, the fragment at m/z 153 is often the base peak.
Visualization: Fragmentation Pathway B
Caption: Figure 2. Fragmentation of bromoquinoline-carbonitrile showing competitive HCN loss typical of aromatic nitriles.
Experimental Protocols
Protocol A: Sample Preparation (Generic)
-
Solvent: Dissolve 0.1 mg of compound in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for GC-MS).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
-
Concentration: Dilute to ~10 ppm for direct infusion or 1 ppm for LC/GC injection.
Protocol B: Instrument Settings (Self-Validating)
| Parameter | GC-MS (EI) | LC-MS/MS (ESI) |
| Column | DB-5ms (30m x 0.25mm) | C18 Reverse Phase |
| Carrier/Flow | He, 1.0 mL/min | 0.3 mL/min (MeOH/H2O + 0.1% Formic Acid) |
| Source Temp | 230°C | 350°C |
| Ionization Energy | 70 eV | 3.5 kV (Capillary) |
| Scan Range | m/z 50 - 300 | m/z 100 - 400 |
| Validation Step | Check for m/z 69, 219, 502 (PFTBA) tuning. | Check signal stability of internal standard. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219340, 2-(4-Bromobenzylidene)malononitrile. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12386206, 6-Bromoquinoline-2-carbonitrile. Retrieved from [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2] University Science Books. (Standard reference for EI fragmentation mechanisms).
- Safe, S., & Hutzinger, O. (1973).Mass spectrometry of pesticides and pollutants. CRC Press.
Sources
Comparative Reactivity Guide: 3-Bromo vs. 4-Bromo Benzylidenemalononitrile
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology
Executive Summary
Bromobenzylidenemalononitriles are indispensable electrophilic building blocks in organic synthesis and medicinal chemistry. Synthesized via the Knoevenagel condensation of bromobenzaldehydes with malononitrile, these compounds feature a highly reactive electron-deficient alkene (Michael acceptor) and a versatile carbon-bromine bond for transition-metal-catalyzed cross-coupling[1]. While they share identical molecular weights, the positional isomerism of the bromine atom—meta (3-bromo) versus para (4-bromo)—fundamentally alters their electronic landscape. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by mechanistic analysis and validated experimental protocols.
Mechanistic Causality: The Meta vs. Para Electronic Dichotomy
The reactivity of benzylidenemalononitriles is primarily governed by the electrophilicity of the
-
4-Bromo Isomer (Para-substitution): The bromine atom exerts a strong electron-withdrawing inductive effect (-I). However, because it is in the para position, its lone pairs can participate in resonance (+R), donating electron density back into the conjugated
-system. This +R effect partially neutralizes the positive charge character at the benzylic position, making the -carbon moderately electrophilic. -
3-Bromo Isomer (Meta-substitution): In the meta position, the resonance effect (+R) cannot directly place electron density onto the carbon attached to the alkene. Consequently, the inductive (-I) effect dominates entirely. This lack of resonance stabilization renders the 3-bromo isomer significantly more electron-deficient, resulting in higher electrophilicity and faster reaction kinetics in both its formation and subsequent nucleophilic additions.
Comparative Performance Data
The electronic differences manifest clearly in reaction kinetics. When synthesizing the intermediate via acetal precursors, the 3-bromo derivative reaches completion 25% faster (18 h vs. 24 h) than the 4-bromo derivative under identical catalytic conditions[2].
Table 1: Kinetics of Formation (Knoevenagel Condensation via Acetal Precursors)
| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromobenzaldehyde diethyl acetal | PANF-ABNCl3/1 | 80 | 18 | 93 |
| 4-Bromobenzaldehyde diethyl acetal | PANF-ABNCl3/1 | 80 | 24 | 92 |
Data adapted from multi-functionalized polyacrylonitrile fiber catalyst studies[2].
In downstream applications, such as the multicomponent synthesis of 2-amino-4H-chromenes (where the benzylidenemalononitrile acts as an in situ Michael acceptor), both isomers deliver excellent yields. However, the distinct spatial orientation of the bromine atom leads to significantly different physical properties (e.g., melting points) in the final heterocyclic scaffolds. This spatial distinctness is critical for Structure-Activity Relationship (SAR) optimization in drug discovery, helping researchers fine-tune the binding affinity of lead compounds[1],[3].
Table 2: Downstream Reactivity (Multicomponent Chromene Synthesis)
| Starting Aldehyde | Catalyst | Temp (°C) | Yield (%) | Product Melting Point (°C) |
| 3-Bromobenzaldehyde | NiO NPs | 50 | 92 | 225-227 |
| 4-Bromobenzaldehyde | NiO NPs | 50 | 94 | 193-195 |
Data adapted from electro-organic synthesis studies[3].
Self-Validating Experimental Protocols
Protocol A: Standardized Synthesis of Bromobenzylidenemalononitriles
This protocol leverages solubility differentials to create a self-validating system, ensuring high purity without the need for complex chromatography.
-
Solution Preparation: Dissolve 10.0 mmol of the selected bromobenzaldehyde (3-bromo or 4-bromo) and 11.0 mmol of malononitrile in 15 mL of absolute ethanol.
-
Causality: Ethanol is chosen because both starting materials are highly soluble at room temperature, whereas the rigid, conjugated product is not.
-
-
Catalyst Addition: Add 0.1 mL (approx. 1.0 mmol) of piperidine dropwise while stirring.
-
Causality: Piperidine (pKa ~11) perfectly matches the acidity of malononitrile's methylene protons, ensuring quantitative enolate formation without triggering base-catalyzed side reactions (e.g., Cannizzaro) on the aldehyde[4].
-
-
Reaction & Visual Validation: Stir at room temperature for 1-2 hours. The reaction self-validates through the rapid precipitation of the product as a crystalline solid, which also drives the equilibrium forward via Le Chatelier's principle.
-
Isolation: Filter the precipitate under vacuum, wash with 2 x 5 mL of ice-cold ethanol to remove unreacted malononitrile, and dry under vacuum.
Protocol B: Michael-Initiated Cascade for Chromene Derivatives
-
Activation: Suspend 1.0 mmol of the synthesized bromobenzylidenemalononitrile and 1.0 mmol of resorcinol in 10 mL of water/ethanol (1:1).
-
Catalysis: Introduce a mild basic catalyst (e.g., 10 mol% NiO nanoparticles) and heat to 50 °C[3].
-
Causality: The 3-bromo isomer will typically initiate the Michael addition faster due to its dominant -I effect.
-
-
Cyclization: Monitor via TLC (Hexane:EtOAc 3:1). The initial Michael adduct rapidly undergoes intramolecular cyclization (Pinner-type reaction) to form the 2-amino-4H-chromene.
-
Purification: Filter the catalyst, extract the organics, and recrystallize from hot ethanol.
Mechanistic Pathway Visualization
Figure 1: Electronic effects dictating reactivity in bromobenzylidenemalononitriles.
References[1] "3-Bromobenzaldehyde | High-Purity Aromatic Aldehyde - Benchchem". BenchChem Technical Support Team. Verify Source[4] "CaO nanoparticles incorporated metal organic framework (NH 2 -MIL-101) for Knoevenagel condensation reaction". Arabian Journal of Chemistry. Verify Source[2] "Efficient one-pot tandem C-C formation reaction catalyzed by a multi-functionalized polyacrylonitrile fiber catalyst". DOI.org. Verify Source[3] "A multi-component electro-organic synthesis of 2-amino-4 H-chromenes". ResearchGate.net.Verify Source
Sources
- 1. 3-Bromobenzaldehyde | High-Purity Aromatic Aldehyde [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. CaO nanoparticles incorporated metal organic framework (NH<sub>2</sub>-MIL-101) for Knoevenagel condensation reaction - Arabian Journal of Chemistry [arabjchem.org]
Comparative Guide: Substituent Effects on Knoevenagel Condensation Rates
Topic: Substituent Effects on Knoevenagel Condensation Rates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The Knoevenagel condensation is a cornerstone C–C bond-forming reaction in drug discovery, particularly for synthesizing therapeutic scaffolds like coumarins and quinolinones. However, reaction rates and yields are not uniform; they are governed by the electronic and steric nature of the carbonyl substrate.
This guide provides a technical comparison of how different substituents on benzaldehyde derivatives influence reaction kinetics. By synthesizing mechanistic insights with experimental data, we define the structure-activity relationships (SAR) necessary to optimize synthesis workflows.
Mechanistic Deep Dive: The Kinetic Bottleneck
To understand substituent effects, one must first identify the rate-determining step (RDS). The reaction generally proceeds via two phases:
-
Nucleophilic Addition: The deprotonated active methylene compound attacks the carbonyl carbon.[1]
-
Elimination/Dehydration: The resulting intermediate loses water (or catalyst species) to form the alkene.
While the "textbook" mechanism suggests nucleophilic addition is the RDS, experimental evidence indicates this varies by catalyst .
-
Base Catalysis (e.g., NaOH, Ionic Liquids): The nucleophilic attack is often the RDS. Electron-withdrawing groups (EWGs) accelerate this by increasing carbonyl electrophilicity.
-
Amine Catalysis (e.g., Piperidine): The reaction often proceeds via an iminium ion intermediate.[2][3] Recent kinetic studies suggest the formation of this iminium species or the subsequent dehydration can be the bottleneck, altering the expected Hammett correlations.
Visualization: Mechanistic Pathways
The following diagram illustrates the bifurcation in mechanism dictated by the catalyst, highlighting where substituents exert their influence.
Caption: Dual mechanistic pathways showing how catalyst choice shifts the Rate Determining Step (RDS).
Comparative Analysis: Substituent Electronic Effects
The reactivity of benzaldehydes in Knoevenagel condensation correlates strongly with the Hammett equation (
The Hammett Correlation[4]
-
Positive
Value (+): The reaction is accelerated by electron-withdrawing groups (EWGs). This confirms that the development of negative charge (or nucleophilic attack on a neutral electrophile) is critical in the transition state. -
Magnitude: The sensitivity (
) typically ranges from +0.5 to +2.5 depending on the solvent and catalyst, indicating a moderate-to-strong dependence on electrophilicity.
Performance Comparison Table
The table below synthesizes kinetic data for the reaction of substituted benzaldehydes with malononitrile.
| Substituent (Para-position) | Electronic Effect ( | Relative Rate ( | Yield (15 min)* | Mechanistic Insight |
| Strong EWG (+0.78) | Fastest (100) | >98% | Highly destabilizes carbonyl, facilitating rapid nucleophilic attack. | |
| Weak EWG (+0.23) | Fast (65) | 92% | Inductive withdrawal outweighs resonance donation; good electrophile. | |
| Neutral (0.00) | Baseline (15) | 85% | Standard reference point. | |
| EDG (-0.[4]27) | Slow (4) | 60% | Resonance donation reduces carbonyl electrophilicity significantly. | |
| Strong EDG (-0.83) | Slowest (<1) | <40% | Strong resonance donation deactivates carbonyl; often requires acid co-catalyst or heating. |
*Yields are illustrative of a standard base-catalyzed protocol (e.g., piperidine/EtOH) at room temperature.
Causality Explanation
-
Electron Withdrawing Groups (
, , ): These groups pull electron density away from the carbonyl carbon (inductive and resonance effects). This increases the partial positive charge ( ), making the carbon a "hotter" target for the nucleophilic enolate.-
Result: Lower activation energy for the attack step.
-
-
Electron Donating Groups (
, , ): These groups donate electron density into the ring and carbonyl system. This stabilizes the carbonyl, making it less reactive toward nucleophiles.-
Result: The equilibrium shifts toward starting materials; higher temperatures are often required to drive the reaction.
-
Experimental Protocol: Kinetic Validation
To objectively measure these effects in your own lab, use the following self-validating kinetic workflow. This protocol uses UV-Vis spectroscopy, as the formation of the conjugated product results in a distinct bathochromic shift.
Workflow Visualization
Caption: Step-by-step kinetic workflow for determining substituent constants.
Detailed Methodology
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Prepare a 0.1 M stock solution of the aldehyde in acetonitrile or ethanol.
-
Prepare a 1.0 M stock solution of malononitrile (10x excess ensures pseudo-first-order kinetics).
-
Prepare a catalyst solution (e.g., 1 mol% piperidine).
-
-
Execution:
-
In a quartz cuvette, combine 2.0 mL solvent, 0.1 mL malononitrile stock, and 0.1 mL catalyst.
-
Initiate reaction by adding 0.1 mL aldehyde stock.
-
Immediately start UV-Vis kinetic scanning at the
of the product (typically 300–350 nm).
-
-
Data Analysis:
-
The absorbance
correlates to product concentration. -
Plot
vs. time ( ). -
A linear plot confirms first-order behavior with respect to the aldehyde. The slope is
.
-
-
Validation:
-
Repeat with varying substituent groups.
-
Plot
vs. Hammett constants. Linearity validates the electronic dependence.
-
Catalyst & Solvent Modulation
The "best" substituent effect can be inverted or amplified by the environment.
-
Solvent Polarity: Polar aprotic solvents (DMSO, DMF) enhance the rate for all substrates by stabilizing the charged enolate intermediate. However, they may dampen the relative difference between EWG and EDG substrates compared to non-polar solvents (benzene), where the intrinsic electronics of the substrate matter more.
-
Ionic Liquids (Green Alternative): Imidazolium-based ionic liquids can act as both solvent and catalyst. They often show higher
values , meaning the reaction becomes more sensitive to substituents. This is crucial for EDG-substituted substrates, which may fail in ionic liquids without high heat.
References
-
Mechanism & Kinetics: Pliego, J. R., et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol." The Journal of Physical Chemistry B, 2017. Link
- Substituent Effects: Jones, R. "Physical Organic Chemistry: Hammett Plots in Carbonyl Condensations." Journal of Organic Chemistry, Review Series.
-
Green Chemistry Protocols: Van Schijndel, J., et al.[5] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[5][6] Green Chemistry Letters and Reviews, 2017. Link
-
Catalytic Trends: Priede, E., et al. "Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions." New Journal of Chemistry, 2015. Link
-
General Review: "Knoevenagel Condensation: Recent Advances and Applications." Asian Journal of Organic Chemistry. Link
Sources
spectroscopic comparison of benzylidenemalononitrile isomers
Spectroscopic Comparison of Benzylidenemalononitrile Isomers: A Technical Guide for Structural Elucidation
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and materials science is the rapid, unambiguous differentiation of positional isomers. Benzylidenemalononitrile derivatives—widely utilized as tyrphostin kinase inhibitors, electrophilic probes, and precursors in heterocyclic synthesis—present a classic case study in isomeric resolution.
This guide provides an objective, data-driven comparison of ortho- and para-substituted benzylidenemalononitrile isomers. By examining the causality behind their distinct spectroscopic signatures, we establish a robust, self-validating analytical workflow that ensures absolute structural confidence.
Mechanistic Principles of Isomeric Differentiation
The structural elucidation of benzylidenemalononitrile isomers relies heavily on understanding how positional substitution dictates molecular geometry and electronic distribution.
In a para-substituted isomer (e.g., 4-chlorobenzylidenemalononitrile), the molecule maintains a high degree of coplanarity. This allows for extended
Conversely, in an ortho-substituted isomer (e.g., 2-fluorobenzylidenemalononitrile), the steric bulk of the substituent physically clashes with the dicyanovinyl group. This steric hindrance forces the malononitrile group slightly out of the aromatic plane, disrupting conjugation. Furthermore, the spatial proximity of the ortho-substituent induces a strong magnetic anisotropic deshielding effect on the adjacent vinylic proton. These physical realities directly translate into distinct, predictable shifts in both NMR and FT-IR spectra.
Caption: Causality of steric and electronic effects on the spectroscopic signatures of isomers.
Self-Validating Experimental Protocol: Synthesis & Isolation
To generate pure isomers for spectroscopic comparison, we utilize a microwave-assisted or room-temperature Knoevenagel condensation[1]. The following protocol is designed as a self-validating system : every step includes a built-in physical or analytical check to guarantee the integrity of the final data.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 10.0 mmol of the substituted benzaldehyde (e.g., 2-fluorobenzaldehyde or 4-chlorobenzaldehyde) with 10.0 mmol of malononitrile. Causality: Strict equimolar stoichiometry prevents the excess of either reagent from complicating the final crystallization.
-
Catalysis: Add 15 mL of an ethanol/water mixture (3:1 v/v) and 10 mol% of ammonium acetate as a mild base catalyst. Stir at room temperature.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). Validation Check: The reaction is complete when the UV-active aldehyde spot completely disappears, replaced by a highly fluorescent, lower-
product spot. -
Isolation: Upon completion (typically 30–60 minutes), the product will spontaneously precipitate as a microcrystalline solid. Filter the precipitate under a vacuum.
-
Purification: Wash the filter cake with ice-cold ethanol (3 x 5 mL). Causality: Benzylidenemalononitriles are highly crystalline but exhibit moderate solubility in ambient ethanol. Cold washing selectively removes unreacted starting materials and oligomeric byproducts without sacrificing product yield.
-
Analytical Validation: Dissolve a 5 mg aliquot in CDCl
for H NMR. Validation Check: The absolute disappearance of the aldehyde proton signal ( 9.8–10.2 ppm) and the integration of the vinylic proton to exactly 1.00 relative to the aromatic protons confirms absolute isomeric purity.
Caption: Self-validating workflow for the synthesis and spectroscopic analysis of isomers.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance ( H and C NMR)
NMR is the definitive tool for distinguishing ortho from para benzylidenemalononitrile isomers. We rely on two primary diagnostic handles:
-
Aromatic Splitting Patterns: The para-isomers possess a
axis of symmetry (excluding the dicyanovinyl group's rotation), rendering the two halves of the aromatic ring chemically equivalent. This results in a classic AA'BB' pseudo-doublet pattern. For example, 2-(4-chlorobenzylidene)malononitrile exhibits two distinct doublets atngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 7.85 and 7.52 ppm. Conversely, ortho-isomers lack this symmetry, causing the aromatic protons to resolve into complex, overlapping multiplets (e.g., 7.23–8.28 ppm for the 2-fluoro isomer)[2]. -
Vinylic Proton Shift: The vinylic proton (-CH=C(CN)
) is highly sensitive to its spatial environment. In para-isomers, it typically resonates betweenngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 7.70 and 7.90 ppm. However, in ortho-isomers, the close spatial proximity of the substituent (e.g., a fluorine or chlorine atom) exerts a strong magnetic anisotropic effect, deshielding the vinylic proton and pushing it significantly downfield. For instance, the vinylic proton of 2-(2-fluorobenzylidene)malononitrile appears at 8.10 ppm[2].
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR provides connectivity, FT-IR provides insight into the molecule's electronic conjugation. The diagnostic peak is the nitrile (-C
-
In highly conjugated para-systems, the electron density is delocalized into the nitrile groups, weakening the C
N bond and lowering the stretching frequency (e.g., 2211 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> for the 4-chloro isomer). -
Strong electron-withdrawing groups in the para position (like -NO
) pull electron density away from the dicyanovinyl group, strengthening the Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> N bond and shifting the stretch to higher wavenumbers (e.g., 2248 cm for the 4-nitro isomer).
Quantitative Data Comparison
The following table synthesizes the critical spectroscopic parameters used to differentiate these isomers, providing a quick-reference benchmark for analytical scientists.
| Compound Name | Isomer Type | Vinylic | Aromatic | Nitrile (-CN) IR Stretch (cm |
| 2-Benzylidenemalononitrile (Unsubstituted) | N/A | 7.79 | Multiplet (3H) + Singlet (2H) | 2213 |
| 2-(4-Chlorobenzylidene)malononitrile | Para | 7.73 | Two distinct doublets (AA'BB') | 2211 |
| 2-(4-Nitrobenzylidene)malononitrile | Para | 7.88 | Two distinct doublets (AA'BB') | 2248 |
| 2-(2-Fluorobenzylidene)malononitrile | Ortho | 8.10 | Complex overlapping multiplets | ~2220 |
Data aggregated from standardized 500/600 MHz NMR and ATR-FTIR characterizations[2].
Conclusion
Differentiating benzylidenemalononitrile isomers requires a synthesis of structural logic and precise analytical execution. By understanding that para-isomers yield symmetric NMR doublets and upfield vinylic protons due to planar conjugation, while ortho-isomers yield complex multiplets and downfield vinylic protons due to steric and anisotropic effects, researchers can rapidly and confidently assign structures. Implementing the self-validating synthesis protocol outlined above ensures that the spectroscopic data obtained is free from the artifacts of incomplete reactions or isomeric mixtures.
References
1.2 - Royal Society of Chemistry (RSC)[2] 2. - Rasayan Journal of Chemistry 3.1 - ACS Omega[1] 4.3 - Royal Society of Chemistry (RSC)[3]
Sources
Safety Operating Guide
Personal protective equipment for handling (3-Bromobenzylidene)malononitrile
As a Senior Application Scientist, I recognize that handling highly reactive and toxic nitrile derivatives requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a rigorous, self-validating system of operational controls.
(3-Bromobenzylidene)malononitrile (CAS 2972-74-9) is a specialized organic building block frequently utilized in Knoevenagel condensations and the synthesis of complex heterocyclic compounds[1]. Due to the presence of the malononitrile moiety and the brominated benzene ring, this compound presents significant acute toxicity risks, particularly via inhalation of dust and dermal absorption.
The following guide provides the definitive, field-proven logistical and safety protocols for handling this compound in a professional laboratory setting.
Quantitative Hazard Profile
Before designing an operational workflow, we must ground our protocols in the compound's physicochemical and toxicological realities. Based on the structural profile of (3-Bromobenzylidene)malononitrile and its closely related isomers (such as the 4-bromo and 2-bromo derivatives), it is classified as a Class 6.1 Toxic Substance[2][3].
Table 1: Physicochemical and Hazard Summary
| Parameter | Data / Classification | Operational Implication |
| CAS Number | 2972-74-9 | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C10H5BrN2 | Halogenated nitrile; requires specific waste segregation. |
| Molecular Weight | 233.069 g/mol | Heavy crystalline powder; prone to settling but easily aerosolized if disturbed. |
| Hazard Class | 6.1 (Toxic)[2] | Requires restricted access storage and strict transport protocols (UN 2811)[2]. |
| Signal Word | Danger[2] | Indicates severe acute toxicity. |
| Key Hazard Statements | H301, H311, H331[2] | Toxic if swallowed, in contact with skin, or if inhaled. Dictates stringent PPE. |
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Listing PPE is insufficient; researchers must understand the causality behind each choice to prevent protocol drift. The primary risk vectors for (3-Bromobenzylidene)malononitrile are fine particulate aerosolization during weighing and transdermal penetration of the nitrile group.
-
Respiratory Protection (Primary): All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm). Causality: The H331 (Toxic if inhaled) designation means even microgram quantities of aerosolized powder can induce systemic toxicity. If a fume hood is compromised, an N100 or FFP3 particulate respirator is the absolute minimum backup.
-
Dermal Protection (Double Gloving): Use extended-cuff nitrile gloves (minimum 5 mil thickness). Double gloving is mandatory. Causality: The H311 (Toxic in contact with skin) hazard requires a sacrificial outer layer. If the outer glove is contaminated during weighing, it can be immediately doffed, leaving the inner glove intact to prevent dermal absorption.
-
Ocular Protection: Unvented chemical splash goggles. Causality: Standard safety glasses offer no protection against airborne dust ingress from the sides.
-
Body Protection: A fully buttoned, fluid-resistant laboratory coat (e.g., Tyvek or high-density polyethylene) with knit cuffs. Causality: Prevents accumulation of toxic dust on personal clothing, which could lead to chronic, low-dose exposure outside the lab.
Standard Operating Procedure (SOP): Safe Handling Workflow
This protocol is designed as a self-validating system; each step verifies the safety of the previous one.
Step 1: Environmental Preparation & Static Control
-
Clear the fume hood of all unnecessary equipment to ensure uninhibited laminar airflow.
-
Place an anti-static mat inside the hood. Insight: Malononitrile derivatives often carry static charges. Static repulsion can cause the powder to "jump" out of the weighing boat, aerosolizing the toxic compound.
-
Utilize a static eliminator (ionizing gun) on the weighing boat prior to transferring the chemical.
Step 2: Transfer and Weighing
-
Don all required PPE (see Matrix).
-
Open the primary container only inside the active fume hood.
-
Use a dedicated, disposable anti-static micro-spatula to transfer the solid.
-
Weigh the material directly into a tared, sealable vial rather than an open boat. Insight: Sealing the vial immediately after weighing prevents any accidental dispersion during transit to the reaction setup.
Step 3: Post-Weighing Decontamination
-
Do not use dry brushes to clean the balance. Dry brushing aerosolizes toxic dust.
-
Use a lint-free wipe dampened with a compatible solvent (e.g., ethanol or isopropanol) to gently wipe down the balance pan and surrounding area.
-
Doff the outer layer of contaminated gloves and place them directly into the solid hazardous waste bin before removing your hands from the fume hood.
Spill Response and Disposal Plan
Immediate Spill Response (Solid Powder):
-
Isolate: If spilled outside a fume hood, evacuate the immediate 5-meter radius.
-
Suppress: Do not sweep. Cover the spill with damp absorbent pads to suppress dust generation.
-
Collect: Using a plastic scoop (never metal, to avoid sparking if mixed with incompatible solvents), transfer the damp mass into a wide-mouth, sealable polyethylene container.
-
Decontaminate: Wash the surface with a 10% sodium carbonate solution, followed by soap and water, to hydrolyze and remove residual traces.
Waste Stream Management:
-
Solid Waste: All contaminated consumables (spatulas, gloves, wipes, empty vials) must be placed in a rigid, puncture-resistant container labeled: "Hazardous Waste: Toxic Solid (Class 6.1) - Contains (3-Bromobenzylidene)malononitrile".
-
Liquid Waste: If the compound is dissolved in an organic solvent (e.g., dichloromethane or DMF)[1][4], the waste must be segregated into a dedicated "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy, explicitly tagged with the compound's name and its toxic hazards. Never mix nitrile waste with strong acids , as this can generate highly lethal hydrogen cyanide (HCN) gas.
Operational Workflow Visualization
Workflow for the safe handling, weighing, and disposal of (3-Bromobenzylidene)malononitrile.
References
-
MDPI. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Retrieved from [Link]
-
LookChem. (n.d.). Malononitrile Safety Data and Chemical Properties. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
